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  • Product: 2-benzyl-2H-1,2,3,4-tetrazol-5-amine
  • CAS: 31694-91-4

Core Science & Biosynthesis

Foundational

2-Benzyl-2H-1,2,3,4-tetrazol-5-amine: Structural Characterization, Synthesis, and Applications

An in-depth technical guide on 2-benzyl-2H-1,2,3,4-tetrazol-5-amine , structured for researchers and drug development professionals. Technical Whitepaper | Version 1.0 Executive Summary 2-benzyl-2H-1,2,3,4-tetrazol-5-ami...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 2-benzyl-2H-1,2,3,4-tetrazol-5-amine , structured for researchers and drug development professionals.

Technical Whitepaper | Version 1.0

Executive Summary

2-benzyl-2H-1,2,3,4-tetrazol-5-amine (CAS: 23579-65-9) is a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a precursor for high-nitrogen energetic materials. Unlike its 1-substituted isomer, the 2-benzyl derivative exhibits distinct physicochemical properties driven by the specific electron density distribution of the 2H-tetrazole ring. This guide provides a definitive analysis of its regioselective synthesis, structural identification via NMR spectroscopy, and its utility in drug discovery workflows.

Chemical Structure and Properties[1][2][3][4][5][6][7][8]

Structural Identity

The compound consists of a tetrazole ring substituted at the 5-position with an amine group (–NH₂) and at the 2-position with a benzyl group.[1] The regiochemistry is defined by the attachment of the benzyl moiety to the nitrogen atom adjacent to the ring carbon (N2), creating a 2,5-disubstituted pattern.

PropertyData
IUPAC Name 2-benzyl-2H-tetrazol-5-amine
Molecular Formula C₈H₉N₅
Molecular Weight 175.19 g/mol
SMILES Nc1nn(Cc2ccccc2)n1
Isomerism Exists as a regioisomer of 1-benzyl-1H-tetrazol-5-amine
Appearance White to off-white crystalline solid
Melting Point 173–175 °C (Distinct from 1-isomer mp ~185–190 °C) [1]
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water
Spectroscopic Characterization (The "Fingerprint" Distinction)

Distinguishing the 2-benzyl isomer from the 1-benzyl isomer is the most critical analytical challenge. The 2-substituted tetrazole ring exhibits a unique electronic environment that shields/deshields nuclei differently than the 1-substituted ring.

  • ¹³C NMR (Critical Insight): The carbon atom at the 5-position (C5) is the most reliable indicator.

    • 2-Benzyl Isomer (Target): C5 signal appears downfield at ~167 ppm .

    • 1-Benzyl Isomer (Impurity): C5 signal appears upfield at ~156 ppm .

    • Mechanism: The 2-substitution pattern preserves a more continuous delocalization across the N2-N3 bond, affecting the shielding of the C5 carbon [2].

  • ¹H NMR:

    • Methylene Protons (–CH₂–): Typically appear as a singlet. In DMSO-d₆, the 2-benzyl –CH₂– often resonates at ~5.96 ppm , while the 1-benzyl –CH₂– resonates at ~5.35–5.85 ppm (solvent dependent) [3].

Synthesis and Regioselectivity[3][9][10][11]

The Regioselectivity Challenge

Direct alkylation of 5-aminotetrazole is non-selective, yielding a mixture of 1-substituted and 2-substituted products. The ratio depends heavily on the solvent, base, and temperature.

  • Thermodynamic Control: The 2-substituted isomer is often the thermodynamically more stable product in non-polar environments.

  • Kinetic Control: Steric bulk and solvent polarity can shift the ratio.

Optimized Synthesis Protocol

This protocol maximizes the yield of the 2-benzyl isomer and includes a purification step to remove the 1-benzyl byproduct.

Reagents:

  • 5-Aminotetrazole (anhydrous or monohydrate)[2]

  • Benzyl chloride (or Benzyl bromide)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Solvent: Ethanol/Water mixture (1:1) or DMF (for higher 2-isomer selectivity)

Step-by-Step Methodology:

  • Deprotonation: Dissolve 5-aminotetrazole (1.0 eq) in a solution of NaOH (1.1 eq) in water. Stir at room temperature for 30 minutes to form the sodium tetrazolate salt.

  • Alkylation: Add Benzyl chloride (1.1 eq) dropwise to the solution.

  • Reflux: Heat the mixture to reflux (approx. 80–100 °C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1).

    • Note: Two spots will appear.[3][4] The 2-benzyl isomer typically has a higher R_f value (less polar) than the 1-benzyl isomer.

  • Isolation: Cool the reaction mixture to room temperature. The product mixture often precipitates.[5] Filter the solid.[3][5][6]

  • Purification (Isomer Separation):

    • Fractional Recrystallization: Recrystallize the crude solid from Ethanol. The 1-benzyl isomer (mp ~190 °C) is less soluble and often crystallizes out first or requires hot filtration, leaving the enriched 2-benzyl isomer in the mother liquor or as the second crop.

    • Column Chromatography: If high purity is required, purify the filtrate via silica gel chromatography using a gradient of Hexanes/Ethyl Acetate. The 2-benzyl isomer elutes first.

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical separation logic.

SynthesisWorkflow Start 5-Aminotetrazole Step1 Deprotonation (NaOH/H2O) Start->Step1 Intermediate Sodium 5-Aminotetrazolate Step1->Intermediate Step2 Alkylation (+ Benzyl Chloride, Reflux) Intermediate->Step2 Mixture Crude Mixture (1-Benzyl + 2-Benzyl Isomers) Step2->Mixture Separation Purification (Recrystallization or Chromatography) Mixture->Separation Product1 1-Benzyl Isomer (Minor/Byproduct) mp ~190°C Separation->Product1 Less Soluble/Polar Product2 2-Benzyl-2H-tetrazol-5-amine (Major Target) mp ~174°C Separation->Product2 Target Fraction

Caption: Regioselective synthesis workflow for isolating 2-benzyl-2H-tetrazol-5-amine from the isomeric mixture.

Applications in Drug Development[2][9][14]

Bioisosterism

The 2-benzyl-tetrazole moiety is a classic bioisostere for the carboxylic acid group (–COOH) and the cis-amide bond.

  • Metabolic Stability: Unlike carboxylic acids, the tetrazole ring is resistant to glucuronidation, potentially increasing the half-life of drug candidates.

  • Lipophilicity: The 2-benzyl substitution significantly increases lipophilicity (LogP) compared to the free acid, improving membrane permeability.

Pharmacological Scaffolds

The 2-benzyl-5-aminotetrazole core is a precursor for:

  • Angiotensin II Receptor Antagonists: While sartans typically use a biphenyl-tetrazole, the 2-benzyl-5-amino analogs serve as simplified probes for receptor binding studies [4].

  • P2X7 Receptor Antagonists: Derivatives of N-benzyl-tetrazol-5-amines have shown potency in blocking the P2X7 receptor, a key target in inflammatory diseases [5].

References

  • Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole . Comptes Rendus Chimie, 2015. Link (Provides comparative data for the 1-isomer to distinguish from the 2-isomer).

  • New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties . Polymers, 2021. Link (Details the ¹³C NMR shifts: 156 ppm for N-1 vs 167 ppm for N-2 isomers).

  • Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents . Nanomedicine Research Journal, 2019.[3] Link (Discusses NMR distinction and synthesis yields).

  • Tetrazoles: A multi-potent motif in drug design . VU Research Repository, 2024. Link (Review of tetrazole applications in medicinal chemistry).

  • Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists . Bioorganic & Medicinal Chemistry Letters, 2011. Link (Application of the scaffold in antagonist design).

Sources

Exploratory

role of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine in coordination chemistry

An In-depth Technical Guide to 2-benzyl-2H-1,2,3,4-tetrazol-5-amine in Coordination Chemistry Abstract This technical guide provides a comprehensive overview of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine, a substituted aminote...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-benzyl-2H-1,2,3,4-tetrazol-5-amine in Coordination Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine, a substituted aminotetrazole with significant potential as a ligand in coordination chemistry. While direct studies on the coordination chemistry of this specific isomer are nascent, this document synthesizes foundational knowledge from related tetrazole compounds to build a predictive framework for its behavior and applications. We will explore its structural features, propose a robust synthetic pathway, and delve into its expected coordination modes with various metal centers. The guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical grounding and practical insights into leveraging this molecule for the design of novel metal-organic complexes, catalysts, and therapeutic agents.

Introduction: The Tetrazole Moiety as a Versatile Building Block

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, a structural feature that imparts a unique combination of properties.[1] They are highly nitrogen-rich, electron-dense, and aromatic, making them valuable in diverse fields.[2] In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability in drug candidates.[3][4] The multiple nitrogen atoms also make tetrazoles exceptional ligands in coordination chemistry, capable of forming stable complexes with a wide array of metal ions through various coordination modes.[3]

The compound 2-benzyl-2H-1,2,3,4-tetrazol-5-amine is a derivative of 5-aminotetrazole where a benzyl group is attached to the N2 position of the tetrazole ring. This substitution is critical, as it influences the ligand's steric profile, electronic properties, and solubility, while also precluding the N2 atom from direct metal coordination, thereby directing the coordination to the other available nitrogen donors.

Molecular Structure and Physicochemical Properties

The fundamental properties of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine are summarized below. Understanding these characteristics is the first step in designing coordination chemistry experiments.

PropertyValueSource(s)
Molecular Formula C₈H₉N₅[5]
Molecular Weight 175.19 g/mol [5]
Appearance Predicted to be a solid at room temperature.-
XlogP (predicted) 1.4[5]
InChIKey SYWWVUJXAAINHI-UHFFFAOYSA-N[5]
Canonical SMILES C1=CC=C(C=C1)CN2N=C(N=N2)N[5]

The structure features a planar tetrazole ring and a flexible benzyl group. The exocyclic amino group and the N1, N3, and N4 atoms of the tetrazole ring are potential coordination sites.

Caption: Molecular structure of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine.

Synthesis of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine

The synthesis of N-substituted aminotetrazoles typically involves the alkylation of 5-aminotetrazole. The reaction of 5-aminotetrazole with an alkylating agent like benzyl chloride in the presence of a base can lead to a mixture of N1 and N2 substituted isomers. The choice of solvent and base is critical for controlling the regioselectivity of the benzylation.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the isomeric 1-benzyl-5-amino-1H-tetrazole and may require optimization for selectivity towards the N2 position.[6]

Materials:

  • 5-aminotetrazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (3.0 eq)

  • Benzyl chloride (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chloroform

  • Methanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 5-aminotetrazole in anhydrous DMF.

  • Under a nitrogen atmosphere, add sodium hydride portion-wise to the suspension at room temperature. Stir the mixture for 30 minutes. Causality: NaH acts as a strong base to deprotonate the 5-aminotetrazole, forming an anionic species that is more nucleophilic and reactive towards the benzyl chloride.

  • Slowly add benzyl chloride to the reaction mixture via syringe.

  • Continue stirring at room temperature for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol.

  • The precipitated product is isolated by filtration.

  • Wash the crude product with chloroform to remove non-polar impurities. Self-Validation: This washing step helps purify the product from unreacted benzyl chloride and mineral oil from the NaH dispersion.

  • Dry the product under vacuum. The resulting solid will likely be a mixture of N1 and N2 isomers, which can be separated by column chromatography (silica gel, with an appropriate eluent system like ethyl acetate/hexane).

  • Grow suitable crystals for X-ray analysis from a methanol solution by slow evaporation to confirm the isomeric structure.[6]

Caption: General workflow for the synthesis of the target ligand.

Role in Coordination Chemistry: A Predictive Analysis

The coordination chemistry of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine is predicated on the availability of its nitrogen lone pairs. The benzyl group at the N2 position sterically hinders and electronically deactivates this site for metal binding. Consequently, coordination is expected to occur through the exocyclic amino group and the N1, N3, or N4 atoms of the tetrazole ring.

Potential Coordination Modes

Based on the extensive literature on related tetrazole ligands, several coordination modes can be anticipated.[7][8]

  • Monodentate Coordination: The ligand can coordinate to a metal center through a single nitrogen atom. The most likely sites are the N4 atom, which is sterically accessible, or the exocyclic amino nitrogen.

  • Bidentate Chelation: The ligand can form a five-membered chelate ring by coordinating through the exocyclic amino nitrogen and the N1 atom of the tetrazole ring. This mode is common for 5-aminotetrazole derivatives and leads to stable mononuclear complexes.[7]

  • Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers (Metal-Organic Frameworks, MOFs).[9]

    • μ₂-N1,N4 Bridge: The ligand can bridge two metal centers using the N1 and N4 atoms, a common mode seen in tetrazolate chemistry that can lead to 1D chains or 2D layered structures.

    • μ₂-Amino,N4 Bridge: A less common but possible mode where the amino group coordinates to one metal and the N4 atom to another.

Sources

Foundational

theoretical calculations and DFT studies of tetrazol-5-amine derivatives

Title: Computational Design and DFT Analysis of Tetrazol-5-amine Derivatives: A Technical Guide for Energetic and Pharmaceutical Applications Executive Summary Tetrazol-5-amine (5-AT) derivatives occupy a unique dual-use...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Computational Design and DFT Analysis of Tetrazol-5-amine Derivatives: A Technical Guide for Energetic and Pharmaceutical Applications

Executive Summary

Tetrazol-5-amine (5-AT) derivatives occupy a unique dual-use niche in modern chemistry. Their high nitrogen content (approx. 80%) makes them ideal candidates for High-Energy Density Materials (HEDMs) , while their ability to act as metabolically stable bioisosteres for carboxylic acids renders them critical in Structure-Based Drug Design (SBDD) .

This guide provides a rigorous, self-validating computational framework for studying these derivatives. It moves beyond basic geometry optimization, detailing the specific protocols for calculating heats of formation via isodesmic reactions, predicting detonation parameters, and modeling biological interactions.

Part 1: Theoretical Framework & Computational Methodology

To achieve publication-quality data, the choice of functional and basis set must balance cost with the specific electronic demands of the tetrazole ring (aromaticity and lone-pair repulsion).

The "Gold Standard" Model Chemistry

While B3LYP is the historical standard, it often underestimates dispersion forces critical for stacking interactions in crystal lattices. For 5-AT derivatives, the following protocol is recommended:

  • Geometry Optimization: M06-2X or wB97XD / 6-311++G(d,p)

    • Rationale: M06-2X (Minnesota functional) captures medium-range correlation energy better than B3LYP. The ++ diffuse functions are mandatory for describing the anionic character often found on the tetrazole ring nitrogens.

  • Frequency Analysis: Same level as optimization.

    • Validation: Ensure NIMAG = 0 (Number of Imaginary Frequencies). If NIMAG > 0, the structure is a transition state, not a minimum.

  • Solvation Model: SMD (Solvation Model based on Density) is preferred over PCM for calculating pKa and solution-phase tautomerism.

Tautomerism: The 1H vs. 2H Conundrum

Tetrazoles exist in a dynamic equilibrium between 1H- and 2H- tautomers.[1][2]

  • Gas Phase: The 2H-form is generally more stable by 2–5 kcal/mol due to minimized lone-pair repulsion between adjacent nitrogens.

  • Solution Phase: In polar solvents (water/DMSO), the 1H-form often predominates due to its larger dipole moment, which stabilizes the molecule via solvation.

Critical Protocol: You must optimize both tautomers. Reporting properties for only one form without checking the relative energy (


) of the other invalidates the study.

Tautomerism cluster_0 Gas Phase (Vacuum) cluster_1 Polar Solvent (SMD: Water) G_2H 2H-Tetrazole (Global Minimum) G_1H 1H-Tetrazole (+3.5 kcal/mol) G_2H->G_1H High Barrier S_2H 2H-Tetrazole (Less Soluble) G_2H->S_2H Solvation Energy S_1H 1H-Tetrazole (Stabilized by Dipole) S_2H->S_1H Equilibrium Shift

Figure 1: Tautomeric switching logic. The stability inversion between gas and solvent phases is a critical checkpoint in tetrazole modeling.

Part 2: Energetic Properties (HEDM Applications)

For energetic materials, the Heat of Formation (HOF) is the primary input for predicting explosive power. DFT cannot calculate HOF directly with high accuracy using atomization energies. Instead, Isodesmic Reactions must be used.

Calculating Heat of Formation (HOF) via Isodesmic Methods

An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both sides. This cancels out the systematic errors in the DFT functional.

Protocol:

  • Design the Reaction: Break the target molecule into smaller reference fragments with known experimental HOFs.

  • Calculate Enthalpies: Compute the ZPE-corrected enthalpy (

    
    ) for all species.
    
  • Solve for Target HOF:

    
    
    
    
    

Table 1: Example Isodesmic Scheme for a Nitrated 5-AT Derivative

ComponentRoleBond Types ConservedSource of HOF (

)
Target UnknownC-N, N-N, N=N, N-OCalculated
CH₄ ReferenceC-H BalanceNIST Webbook
CH₃NH₂ ReferenceC-N BalanceNIST Webbook
NH₃ ReferenceN-H BalanceNIST Webbook
CH₃NO₂ ReferenceC-NO₂ BalanceNIST Webbook
Detonation Parameters (Kamlet-Jacobs)

Once


 (solid) is derived (using Politzer’s approach to convert gas 

solid), use the Kamlet-Jacobs equations to predict performance:
  • Detonation Velocity (

    
    ): 
    
    
    
    
  • Detonation Pressure (

    
    ): 
    
    
    
    

Where:

  • 
    : Density (predicted via molecular volume analysis in Multiwfn).
    
  • 
    : Moles of gaseous detonation products per gram.
    
  • 
    : Chemical energy of detonation (cal/g).[3][4]
    

Part 3: Pharmaceutical Modeling (Bioisosterism)

In drug discovery, 5-AT derivatives are modeled to replace carboxylic acids (


) because they possess a similar pKa (~4.5–5.0) but offer better metabolic stability and membrane permeability.
Molecular Electrostatic Potential (MEP) Mapping

MEP analysis identifies the pharmacophore features.

  • Red Regions (Negative Potential): Localized on the tetrazole ring nitrogens (N2/N3). These act as hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Localized on the amine hydrogens (

    
    ). These act as hydrogen bond donors.
    

Visualization Workflow: Generate the .fchk file in Gaussian


 Plot Isosurface (0.0004 a.u.) 

Map Electrostatic Potential.
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) correlates with chemical hardness (

) and biological reactivity.
  • Narrow Gap: Implies high polarizability and "softness," often correlating with higher enzymatic binding affinity but lower chemical stability.

  • Wide Gap: Implies "hardness" and resistance to charge transfer.

FMO_Bio cluster_orbitals FMO Analysis LUMO LUMO (Electrophilic Attack) Gap Energy Gap (ΔE) Determines Hardness (η) LUMO->Gap HOMO HOMO (Nucleophilic Attack) Gap->HOMO BioActivity Biological Activity (Docking Score) Gap->BioActivity Softness correlates with binding

Figure 2: Relationship between FMO energy gaps and biological reactivity descriptors.

Part 4: Experimental Validation Protocol

A theoretical study is incomplete without a strategy for experimental verification.

  • X-Ray Crystallography (XRD):

    • DFT Check: Compare calculated bond lengths (N1-N2, N2-N3) with experimental crystallographic data (CIF files).

    • Metric: Root Mean Square Deviation (RMSD) should be < 0.02 Å for bond lengths.

  • NMR Spectroscopy (

    
    C and 
    
    
    
    N):
    • DFT Check: Calculate GIAO (Gauge-Independent Atomic Orbital) NMR shielding tensors.

    • Scaling: Apply linear scaling factors (e.g., $ \delta_{exp} = a \cdot \sigma_{calc} + b $) to correct for systematic errors in the functional.

  • IR/Raman Spectroscopy:

    • DFT Check: Compare the characteristic tetrazole ring breathing mode (approx. 1000–1100 cm⁻¹). Note that DFT frequencies must be scaled (typically by 0.96–0.98 for B3LYP) to match experimental anharmonic frequencies.

References

  • Energetic Properties & Isodesmic Methods

    • Computational studies on tetrazole derivatives as potential high energy materials.[5][6][7][8] (2014). Journal of Energetic Materials.

  • Tautomerism & Stability

    • DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. (2023).[1] ACS Omega.[1][2]

    • [1]

  • Heat of Formation Benchmarks

    • Studies on Heats of Formation for Tetrazole Derivatives with Density Functional Theory B3LYP Method. (1999).[9] The Journal of Physical Chemistry A.

  • Pharmaceutical Applications

    • Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies.[10] (2025).[10] ACS Omega.[1][2]

  • Electronic Structure & Reactivity

    • Synthesis, structural and computational studies of new tetrazole derivatives. (2015).[10][11] Comptes Rendus Chimie.

Sources

Exploratory

literature review on 2-benzyl-2H-1,2,3,4-tetrazol-5-amine bioactivity

The Bio-Scaffold Technical Guide: 2-Benzyl-2H-1,2,3,4-tetrazol-5-amine Abstract This technical guide provides a comprehensive review of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine , a critical heterocyclic scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

The Bio-Scaffold Technical Guide: 2-Benzyl-2H-1,2,3,4-tetrazol-5-amine

Abstract This technical guide provides a comprehensive review of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine , a critical heterocyclic scaffold in medicinal chemistry. Unlike its 1-substituted isomer, the 2-substituted tetrazole core offers distinct lipophilic and metabolic profiles, making it a valuable bioisostere for carboxylic acids and cis-amide bonds. This document details its synthesis, regiochemical control, and bioactivity spectrum—ranging from antimicrobial to anticancer applications—and provides validated protocols for its generation and testing.

Chemical Architecture & Isomerism

The compound 2-benzyl-2H-1,2,3,4-tetrazol-5-amine (CAS: 23579-65-9 for the (E)-benzylidene form; core scaffold often derived from CAS 14832-58-7 context) represents a specific regioisomer of benzylated 5-aminotetrazole.

  • Core Scaffold: 5-Aminotetrazole (5-AT).[1][2][3]

  • Functionalization: Benzylation at the

    
    -position.
    
  • Tautomeric Context: Tetrazoles exist in equilibrium between 1H- and 2H-tautomers. Substitution locks this tautomerism. The 2-benzyl isomer is often thermodynamically favored over the 1-benzyl isomer due to reduced steric clash between the benzyl group and the 5-amino substituent, alongside electronic stabilization of the tetrazole ring system.

The Regioselectivity Challenge

Alkylation of 5-aminotetrazole with benzyl halides typically yields a mixture of regioisomers.

  • 1-Benzyl isomer: Kinetic product (often favored in polar aprotic solvents without specific catalysis).

  • 2-Benzyl isomer: Thermodynamic product (favored by higher temperatures, specific bases, or bulky electrophiles).

Expert Insight: In drug design, the 2-benzyl isomer is frequently preferred for its superior solubility in organic media and distinct hydrogen-bonding capability, which modulates receptor affinity differently than the 1-benzyl analogue.

Synthesis & Production Protocols

Regioselective Synthesis Protocol

To maximize the yield of the 2-benzyl isomer, a controlled alkylation protocol is required.

Reagents:

  • 5-Aminotetrazole (anhydrous)[1]

  • Benzyl Chloride (or Benzyl Bromide)

  • Base:

    
     or 
    
    
    
    (Cesium promotes
    
    
    alkylation due to the "Ceasium Effect")
  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Activation: Dissolve 5-aminotetrazole (10 mmol) in dry DMF (15 mL). Add

    
     (12 mmol) and stir at room temperature for 30 minutes to generate the tetrazolate anion.
    
  • Alkylation: Add Benzyl Chloride (11 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. (Higher heat favors the thermodynamic

    
     product).
    
  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates.

  • Purification (Critical): The crude solid contains both isomers.

    • Recrystallization: The 1-benzyl isomer is typically less soluble in non-polar solvents. Recrystallize from ethanol/water to separate.

    • Chromatography: Use silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 3:1). The 2-benzyl isomer usually elutes first (higher

      
      ) due to lower polarity compared to the 1-benzyl isomer.
      
Visualization of Synthesis Logic

The following diagram illustrates the bifurcation in synthesis and the path to the desired 2-benzyl scaffold.

SynthesisPath Start 5-Aminotetrazole Reagents Benzyl Chloride + Base (K2CO3/DMF) Start->Reagents Intermediate Tetrazolate Anion Reagents->Intermediate Deprotonation Kinetic 1-Benzyl Isomer (Kinetic Product) Intermediate->Kinetic Low Temp / Short Time Thermodynamic 2-Benzyl Isomer (Thermodynamic Product) Intermediate->Thermodynamic High Temp (>60°C) / Long Time Purification Separation: Chromatography/Crystallization Kinetic->Purification Thermodynamic->Purification Target Target: 2-Benzyl-2H-tetrazol-5-amine Purification->Target Elutes First (High Rf)

Caption: Regioselective synthesis pathway favoring the 2-benzyl-2H-tetrazol-5-amine isomer via thermodynamic control.

Bioactivity & Therapeutic Applications[1][4][5][6][7][8]

The 2-benzyl-2H-tetrazol-5-amine moiety is rarely a drug in isolation but serves as a high-potency pharmacophore . Its bioactivity is realized when the 5-amino group is derivatized (e.g., acylated) or when the benzyl group carries specific substituents.[1]

Antimicrobial Activity (2,5-Disubstituted Tetrazoles)

Derivatives where the 5-amino group is modified into amides or Schiff bases show significant antimicrobial potential.

  • Mechanism: Disruption of bacterial cell wall synthesis or interference with metabolic enzymes (analogous to sulfonamides).

  • Key Finding: 2,5-disubstituted tetrazoles synthesized via NiO nanoparticle catalysis showed moderate to good inhibitory effects against Gram-positive bacteria (Staphylococcus epidermidis, MIC 125 µg/mL).[4]

  • Structure-Activity Relationship (SAR):

    • Electron-withdrawing groups (e.g.,

      
      , 
      
      
      
      ) on the benzyl ring enhance potency.
    • The 2-benzyl position is critical for lipophilic interaction with bacterial membranes.

Anticancer / Anti-proliferative Agents

Hybrid molecules combining the 2-benzyl-tetrazole core with benzofuran moieties have demonstrated potent anti-proliferative activity.

  • Target: Proto-oncogene tyrosine kinase Src (c-Src).[5]

  • Data: Compounds such as 2-substituted-benzyl-5-(2-methylbenzofuran-3-yl)-2H-tetrazoles exhibited

    
     values as low as 2.25 µM  against HCT116 (colon cancer) cell lines.
    
  • Role of the Scaffold: The 2-benzyl-tetrazole unit acts as a linker that positions the benzofuran moiety correctly within the ATP-binding pocket of the kinase, mimicking the interaction of the adenine ring of ATP.

Neurological & Receptor Antagonism (P2X7 & Angiotensin)

While Valsartan utilizes a biphenyl-tetrazole, the N-benzyl-tetrazole motif is explored in P2X7 receptor antagonists.

  • P2X7 Receptor: A ligand-gated ion channel involved in inflammation and pain.

  • Activity:

    
    -benzyl-tetrazole derivatives have shown nanomolar affinity. The benzyl group occupies a hydrophobic pocket in the receptor's allosteric site.
    
  • Selectivity: Ortho-substitution on the benzyl ring (e.g., 2,3-dichloro) significantly improves metabolic stability and receptor residence time compared to unsubstituted benzyl analogs.

Data Summary: Bioactivity Profile

Application AreaDerivative ClassTarget / OrganismKey MetricReference
Antimicrobial 2,5-Disubstituted TetrazolesS. epidermidis (Gram+)MIC: 125 µg/mL[1]
Anticancer Benzofuran-Tetrazole HybridsHCT116 (Colon Cancer)

: 2.25 µM
[2]
Hypertension Biphenyl-Tetrazole EstersAngiotensin II Receptor

: <10 nM
[3]
Energetics Nitramino-TetrazolesN/A (Explosives)High Nitrogen %[4]

Experimental Protocol: Biological Assay (Antimicrobial)

Self-validating system for testing new derivatives.

Objective: Determine Minimum Inhibitory Concentration (MIC) of 2-benzyl-tetrazole derivatives.

  • Preparation: Dissolve test compound in DMSO (1 mg/mL stock).

  • Culture: Grow S. aureus or E. coli in Mueller-Hinton Broth (MHB) to

    
    .
    
  • Dilution: Perform serial 2-fold dilutions of the compound in a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin or Ampicillin.

    • Negative Control: DMSO only (ensure <1% final concentration to avoid solvent toxicity).

    • Sterility Control: Media only.

  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity check or Absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Mechanistic Signaling Pathway (Anticancer)

The following diagram illustrates how 2-benzyl-tetrazole derivatives (specifically benzofuran hybrids) interfere with cancer cell proliferation via the Src Kinase pathway.

SrcPathway Compound 2-Benzyl-Tetrazole Derivative SrcKinase c-Src Tyrosine Kinase (ATP Binding Pocket) Compound->SrcKinase Competitive Binding (Mimics ATP) Phosphorylation Inhibition of Tyrosine Phosphorylation SrcKinase->Phosphorylation Blocks Activity SignalCascade Downstream Signaling (PI3K/Akt, MAPK) Phosphorylation->SignalCascade Reduces Proliferation Cell Proliferation & Survival SignalCascade->Proliferation Inhibits Apoptosis Apoptosis (Cell Death) SignalCascade->Apoptosis Induces

Caption: Mechanism of action for 2-benzyl-tetrazole anticancer hybrids targeting c-Src kinase.[5]

References

  • Safaei-Ghomi, J., et al. (2019).[4] "Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents." Nanomedicine Research Journal.[4] Link

  • Mokenapelli, S., et al. (2020).[5] "Design and Synthesis of Novel 2-Substituted-Benzyl-5-(2-Methylbenzofuran-3-yl)-2H-Tetrazoles: Anti-Proliferative Activity." ResearchGate.[5] Link

  • Ahmad, M., et al. (2023). "Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives." Molecules. Link

  • Klapötke, T. M., et al. (2022). "Chemistry of 2,5-Diaminotetrazole." Royal Society of Chemistry.[6] Link

  • Mahmood, A., et al. (2015).[7] "Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution." Comptes Rendus Chimie. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis and Isolation of 2-Benzyl-2H-1,2,3,4-tetrazol-5-amine

Mechanistic Rationale & Regioselectivity The synthesis of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine (also known as 2-benzyl-5-aminotetrazole) is a foundational procedure in the development of tetrazole-based bioisosteres, ene...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Regioselectivity

The synthesis of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine (also known as 2-benzyl-5-aminotetrazole) is a foundational procedure in the development of tetrazole-based bioisosteres, energetic materials, and specialized ligands. However, the alkylation of 5-aminotetrazole is notoriously unselective.

The Challenge of Tetrazole Alkylation: 5-Aminotetrazole exists in a tautomeric equilibrium between its 1H- and 2H- forms. Upon deprotonation in a basic medium, it forms a highly delocalized tetrazolate anion with multiple competing nucleophilic sites (N1, N2, and the exocyclic amine). The regioselectivity of the subsequent electrophilic attack is governed by a delicate balance of steric hindrance, solvent polarity, and the thermodynamic stability of the resulting intermediates.

Thermodynamic Control & Isomer Distribution: When 5-aminotetrazole is reacted with benzyl chloride under basic conditions (e.g., NaOH in refluxing aqueous ethanol), the reaction proceeds via an SN2 mechanism under thermodynamic control. This yields a predictable, statistical mixture of three distinct regioisomers: approximately 30–40% of the 1-benzyl isomer, 30–40% of the 2-benzyl isomer, and a minor ~10% fraction of the N-benzyl (benzylamino) isomer[1].

The Causality of Isolation (Exploiting Intermolecular Forces): Separating these isomers via traditional silica gel chromatography is labor-intensive and difficult to scale. Instead, this protocol leverages a self-validating solvent extraction method based on the fundamental structural differences between the isomers:

  • 1-Benzyl and N-Benzyl Isomers: These molecules possess available N–H and endocyclic nitrogen atoms that form extensive, strong intermolecular hydrogen-bond networks (N–H···N). This results in high lattice energies, high melting points, and near-total insolubility in non-polar solvents[2].

  • 2-Benzyl Isomer: Benzylation at the N2 position sterically and electronically disrupts this hydrogen-bonding capability. Consequently, the 2-benzyl isomer exhibits a drastically lower melting point (84.5–85.0 °C)[3] and is highly soluble in aromatic solvents like toluene or benzene.

By simply triturating the crude reaction mixture in cold toluene, the 2-benzyl isomer is selectively extracted into the liquid phase, leaving the 1-benzyl and N-benzyl isomers behind as an insoluble filter cake[1].

Quantitative Data & Isomer Profiling

The following table summarizes the physicochemical properties that dictate the separation logic of the crude mixture.

Property1-Benzyl-1H-tetrazol-5-amine2-Benzyl-2H-tetrazol-5-amine (Target)5-(Benzylamino)-1H-tetrazole
Typical Yield ~35 - 40%~35 - 40% ~10%
Melting Point 190–193 °C84.5–85.0 °C > 200 °C
Intermolecular H-Bonding Strong (Dimeric/Polymeric)Weak / Disrupted Strong
Solubility in Cold Toluene InsolubleHighly Soluble Insoluble
Dipole Moment HighLow High

Process Visualization

G SM 5-Aminotetrazole + NaOH + Benzyl Chloride Rxn Reflux in EtOH/H2O (8h) Thermodynamic Alkylation SM->Rxn Mix Crude Precipitate (Mixed Isomers) Rxn->Mix Concentration & Cooling Sep Toluene Extraction (Differential Solubility) Mix->Sep Suspend in Cold Toluene Solid Insoluble Cake 1-Benzyl & N-Benzyl Isomers Sep->Solid Filter (Discard/Save) Liquid Toluene Filtrate 2-Benzyl Isomer Sep->Liquid Filtrate (Keep) Purif Evaporation & Recrystallization (aq. iPrOH) Liquid->Purif Final Pure Target: 2-Benzyl-2H-tetrazol-5-amine Purif->Final

Workflow for the regioselective synthesis and isolation of 2-benzyl-2H-tetrazol-5-amine.

Experimental Protocol: Step-by-Step Methodology

Note: Legacy protocols often cite benzene as the extraction solvent[1]. For modern laboratory safety and compliance, this protocol substitutes benzene with toluene, which provides an identical dielectric environment for selective extraction without the severe carcinogenic risks.

Reagents & Materials
  • 5-Aminotetrazole monohydrate (1.0 equiv)

  • Sodium hydroxide (NaOH, pellets, 1.0 equiv)

  • Benzyl chloride (1.1 equiv)

  • Ethanol (95%)

  • Deionized Water

  • Toluene (Extraction Solvent)

  • Isopropanol (Recrystallization Solvent)

Step 1: Deprotonation & Salt Formation
  • In a suitably sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-aminotetrazole monohydrate (e.g., 103 g, 1.0 mol) and sodium hydroxide (40 g, 1.0 mol) in a mixture of deionized water (200 mL) and 95% ethanol (400 mL).

  • Stir at room temperature until the mixture is completely homogeneous, ensuring the full generation of the sodium tetrazolate salt.

Step 2: Alkylation & Reflux
  • Add benzyl chloride (139 g, 1.1 mol) dropwise to the stirring solution.

  • Heat the reaction mixture to a gentle reflux for 8 hours .

    • Causality Check: The extended reflux time is critical. It ensures complete consumption of the benzyl chloride and allows the system to reach thermodynamic equilibrium, maximizing the yield of the stable ring-alkylated (1- and 2-benzyl) isomers over the kinetic exocyclic amine alkylation product.

Step 3: Precipitation of the Crude Mixture
  • Transfer the flask to a rotary evaporator and concentrate the solution to approximately half of its original volume to remove the bulk of the ethanol.

  • Cool the concentrated aqueous mixture overnight at 4 °C. A dense, semi-solid precipitate containing all three benzylated isomers will form.

  • Filter the crude product mixture through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual sodium chloride and unreacted starting materials. Dry the solid under vacuum.

Step 4: Selective Solvent Extraction (Self-Validating Step)
  • Transfer the dried, crude isomer mixture into an Erlenmeyer flask.

  • Add cold toluene (approx. 4 × 200 mL per 100g of crude solid). Triturate and stir vigorously for 15–20 minutes.

  • Filter the suspension.

    • Self-Validation: The insoluble filter cake consists almost entirely of the 1-benzyl and N-benzyl isomers. The filtrate contains the highly soluble target, 2-benzyl-2H-1,2,3,4-tetrazol-5-amine.

Step 5: Purification & Isolation
  • Pool the toluene filtrates and evaporate the solvent under reduced pressure to yield a semi-solid gum or crude crystalline mass of the 2-benzyl isomer.

  • Recrystallize the crude 2-benzyl isomer first from a minimal amount of warm toluene, and subsequently from aqueous isopropanol (propan-2-ol).

  • Dry the final white crystalline solid under high vacuum. The expected melting point of the pure product is 84.5–85.0 °C[3].

References

  • [2] Mahmood, A., et al. (2015). Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations. Comptes Rendus Chimie. URL: [Link]

  • [1] Tobin, J. C., Butler, R. N., & Scott, F. L. (1971). Preparation and spectra of aminotetrazoles benzylated in the nucleus or in the side-chain. Journal of the Chemical Society C: Organic, 703-705. URL: [Link]

  • Voroshylova, I. V., et al. (2021). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry (RSC Publishing). URL: [Link]

Sources

Application

regioselective alkylation methods for 2-benzyl-tetrazole derivatives

An Application Guide to Regioselective Alkylation: Synthesizing 2-Benzyl-5-Substituted Tetrazoles For researchers and professionals in drug development, the tetrazole ring is a cornerstone of modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Regioselective Alkylation: Synthesizing 2-Benzyl-5-Substituted Tetrazoles

For researchers and professionals in drug development, the tetrazole ring is a cornerstone of modern medicinal chemistry. Its ability to act as a bioisosteric replacement for carboxylic acids and cis-amides enhances metabolic stability and modulates physicochemical properties, making it a privileged scaffold in numerous therapeutics.[1] However, the synthetic utility of 5-substituted-1H-tetrazoles is predicated on the ability to control the regioselectivity of N-alkylation. The tetrazolate anion is an ambient nucleophile, meaning alkylation can occur at either the N1 or N2 position, leading to a mixture of 1,5- and 2,5-disubstituted isomers, respectively.[2][3]

The biological activity of these isomers can differ dramatically. Therefore, mastering methods to selectively introduce substituents, such as the common benzyl group, at the desired nitrogen is of paramount importance. This guide provides an in-depth analysis of field-proven strategies, mechanistic principles, and detailed protocols for achieving high regioselectivity in the synthesis of 2-benzyl-5-substituted-tetrazole derivatives.

The Underlying Challenge: N1 vs. N2 Selectivity

The core of the regioselectivity problem lies in the delocalized nature of the tetrazolate anion formed upon deprotonation of the 1H-tetrazole. This creates two distinct nucleophilic centers, N1 and N2.[2] The outcome of an alkylation reaction is a delicate balance of several competing factors.

Key Factors Governing Regioselectivity:

  • Steric Hindrance: This is often the most intuitive factor. The N2 position is generally less sterically encumbered than the N1 position, which is flanked by the 5-substituent. Consequently, bulky alkylating agents or bulky 5-substituents tend to favor the formation of the N2-isomer.[4]

  • Electronic Effects: The electronic nature of the 5-substituent modulates the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can influence the electron density distribution across the ring, impacting the site of alkylation.[4][5]

  • Reaction Conditions: The choice of solvent, base, and counter-ion can dramatically shift the N1/N2 ratio.[4] Solvents can differentially stabilize the two tautomers of the tetrazolate anion, while the nature of the cation (e.g., Li+, Na+, K+, Bu₄N+) can influence the ion-pairing and subsequent reactivity.[5][6] For instance, switching between THF and DMSO has been shown to reverse selectivity in some systems.[5][6]

  • Nature of the Alkylating Agent: The reactivity and structure of the electrophile are critical. "Harder" electrophiles may favor one nitrogen site over the other based on the principles of Hard and Soft Acids and Bases (HSAB) theory. The mechanism of substitution (SN1 vs. SN2) also plays a role.[7]

cluster_0 Key Influences on Regioselectivity cluster_1 Controlling Factors Tetrazole 5-R-1H-Tetrazole + Base Anion Tetrazolate Anion (Ambient Nucleophile) Tetrazole->Anion -H+ N1_Product N1-Alkylation (1,5-Disubstituted) Anion->N1_Product Attack at N1 N2_Product N2-Alkylation (2,5-Disubstituted) Anion->N2_Product Attack at N2 Electrophile Alkylating Agent (e.g., Benzyl Bromide) Electrophile->N1_Product Electrophile->N2_Product Sterics Steric Hindrance (5-Substituent, Electrophile) Sterics->Anion Electronics Electronic Effects (5-Substituent) Electronics->Anion Solvent Solvent Polarity (THF, DMSO, etc.) Solvent->Anion Base Base & Counter-ion (K2CO3, NaH, etc.) Base->Anion Catalyst Catalyst (Lewis Acids, PTC) Catalyst->Anion

Caption: Factors influencing N1 vs. N2 regioselectivity in tetrazole alkylation.

Methodologies for N2-Selective Benzylation

Achieving high selectivity for the 2-benzyl isomer often requires moving beyond simple alkylation with a base and employing specific catalytic or procedural strategies.

Lewis Acid-Catalyzed Alkylation with Alcohols

A highly effective method for directing alkylation to the N2 position involves the use of Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), with an alcohol as the alkylating agent precursor.[5] This approach is particularly well-suited for installing benzyl groups.

Causality: The Lewis acid activates the benzyl alcohol, facilitating the formation of a carbocation-like intermediate. The tetrazole then acts as the nucleophile. The regioselectivity arises from the specific coordination of the Lewis acid with the tetrazole nitrogens, sterically and electronically favoring attack from the N2 position. This method avoids the use of more reactive benzyl halides, which can lead to lower selectivity.[8]

Mechanochemical Synthesis (Ball-Milling)

A modern, sustainable approach involves performing the alkylation under solvent-free mechanochemical conditions.[9] By grinding the 5-substituted tetrazole, a base, and the alkylating agent (e.g., a phenacyl or benzyl halide) in a ball mill, it's possible to significantly enhance selectivity for the N2 regioisomer.[5][10]

Causality: The high-energy environment of the ball mill and the choice of a solid grinding auxiliary can influence the formation and reactivity of the tetrazolate salt. It is proposed that specific ion pair formations in the solid state sterically block the N1 position, making the N2 position the preferred site for alkylation.[9][11] This technique represents a substantial improvement over traditional solution-phase methods from a green chemistry perspective.[11]

Diazotization of Aliphatic Amines

An alternative strategy involves the in-situ generation of a diazonium intermediate from an aliphatic amine, which then acts as the alkylating agent. This method has been reported to preferentially form 2,5-disubstituted tetrazoles.[5][12]

Causality: The reaction proceeds through a transient alkyl diazonium species. The regioselectivity is thought to be influenced by the mechanism of nucleophilic substitution (first-order vs. second-order) and, in some cases, intramolecular stabilization of the diazonium intermediate, which favors attack at the N2 position.[7][12]

Comparative Data on Regioselective Alkylation

The choice of methodology can have a profound impact on reaction outcomes. The table below summarizes representative data for the alkylation of 5-phenyltetrazole, illustrating the varying degrees of selectivity.

Alkylating AgentBase / CatalystSolventTemp.Time (h)Total Yield (%)N1:N2 RatioReference
Benzyl BromideK₂CO₃AcetoneRT27445:55[3]
Benzyl BromideNiO NanoparticlesDMF70°C-HighMinor:Major[2]
Benzyl AlcoholBF₃·Et₂O1,2-DCERT-HighHighly N2-Selective[5]
Phenacyl BromideK₂CO₃ (LAG)None (Milling)RT1961:99[9]
Methyl IodideK₂CO₃DMFRT17~8445:55[3]

Note: LAG (Liquid-Assisted Grinding). Data is representative and specific outcomes will vary with the substrate.

Experimental Protocols

Protocol 1: N2-Selective Benzylation using Benzyl Alcohol and BF₃·Et₂O

This protocol is adapted from methodologies that employ Lewis acids to achieve high N2 selectivity.[5]

Materials:

  • 5-substituted-1H-tetrazole (1.0 mmol)

  • Benzyl alcohol (1.2 mmol, 1.2 equiv)

  • Boron trifluoride-diethyl ether complex (BF₃·Et₂O) (1.5 mmol, 1.5 equiv)

  • 1,2-dichloroethane (DCE), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 5-substituted-1H-tetrazole (1.0 mmol) and benzyl alcohol (1.2 mmol).

  • Dissolve the solids in anhydrous 1,2-dichloroethane (5 mL).

  • At room temperature, add the boron trifluoride-diethyl ether complex (1.5 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent system to be determined by TLC, e.g., hexanes/ethyl acetate) to afford the pure 2-benzyl-5-substituted-tetrazole.

Self-Validation: The success of this protocol is validated by the high N2:N1 ratio observed in the crude ¹H or ¹³C NMR spectrum before purification. The key diagnostic is the chemical shift of the tetrazole's quaternary carbon (C5), which is typically deshielded by 9-12 ppm in the N2 isomer compared to the N1 isomer.[13]

Protocol 2: Mechanochemical N2-Alkylation with Phenacyl Halides

This protocol describes a general, solvent-free method that has shown excellent N2-selectivity for phenacyl halides, which are structurally analogous to benzyl halides.[9][10]

Materials:

  • 5-substituted-1H-tetrazole (1.0 mmol)

  • Phenacyl bromide or benzyl bromide (1.0 mmol, 1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Grinding auxiliary (e.g., a few drops of acetonitrile for LAG)

  • Ball mill with grinding jars and balls (e.g., stainless steel or zirconia)

Procedure:

  • Place the 5-substituted-1H-tetrazole (1.0 mmol), the alkylating agent (1.0 mmol), and potassium carbonate (2.0 mmol) into a grinding jar.

  • If using Liquid-Assisted Grinding (LAG), add a minimal amount of the liquid auxiliary (e.g., 1-2 drops of acetonitrile).

  • Seal the jar and place it in the ball mill.

  • Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 1-2 hours.

  • After milling, open the jar in a fume hood. Add dichloromethane or ethyl acetate to the solid mixture and stir to dissolve the organic components.

  • Filter the mixture to remove the inorganic base and any insoluble materials.

  • Wash the solid residue with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Analyze the crude product by NMR to determine the N1:N2 ratio and purify by column chromatography as needed.

Trustworthiness: This method's reliability stems from its reported high selectivity and yields under optimized conditions. The outcome is highly dependent on the physical parameters of the milling process (frequency, time, jar material) and the choice of base and auxiliary.

Optimization and Characterization Workflow

For any given 5-substituted tetrazole, empirical optimization is key. A logical workflow allows for the efficient determination of ideal conditions for maximizing the yield of the desired 2-benzyl isomer.

Start Start: 5-R-1H-Tetrazole + Benzylating Agent Screen Screen Conditions: - Base (K2CO3, Cs2CO3) - Solvent (THF, DMF, MeCN) - Temp (RT, 60°C) Start->Screen Analysis Analyze Crude Reaction: - NMR Spectroscopy - LC-MS Screen->Analysis Ratio Determine N1:N2 Ratio Analysis->Ratio Check N2 Selectivity > 90%? Ratio->Check Advanced Advanced Methods: - Lewis Acid (BF3·Et2O) - Mechanochemistry - PTC (Bu4NI) Check->Advanced No Purify Purify & Characterize N2 Isomer Check->Purify Yes Advanced->Analysis End End: Pure 2-Benzyl-Tetrazole Purify->End

Caption: A general workflow for optimizing the regioselective benzylation of tetrazoles.

References

  • BenchChem. (2025).
  • Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles. BenchChem.
  • Anonymous. (n.d.).
  • Various Authors. (2025). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation.
  • Anonymous. (n.d.).
  • El-Faham, A., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(14), 4118. [Link]

  • BenchChem. (2025).
  • Anonymous. (2025).
  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459. [Link]

  • Anonymous. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions.
  • Bepirszcz, K., et al. (2025).
  • Bepirszcz, K., et al. (2025). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate.
  • Bepirszcz, K., et al. (2025).

Sources

Method

Application Note &amp; Protocols: Leveraging 2-Benzyl-2H-1,2,3,4-tetrazol-5-amine for Advanced Metal-Organic Frameworks in Drug Delivery

Abstract Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials with significant potential in biomedical applications, particularly as carriers for therapeutic agents.[1] Their success hinges on the r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials with significant potential in biomedical applications, particularly as carriers for therapeutic agents.[1] Their success hinges on the rational design of organic linkers that dictate the framework's structure, porosity, and functionality.[2] This guide introduces 2-benzyl-2H-1,2,3,4-tetrazol-5-amine (BTA) as a sophisticated ligand for the synthesis of novel MOFs. The unique structural features of BTA—combining the rich coordination chemistry of the tetrazole ring with the steric and functional potential of the benzyl group—offer a compelling platform for creating MOFs with tailored properties for drug delivery. We provide a comprehensive overview of the design rationale, detailed protocols for solvothermal synthesis and characterization, and a validated workflow for assessing drug loading and release capabilities.

Introduction: The Case for 2-Benzyl-2H-1,2,3,4-tetrazol-5-amine (BTA) in MOF Chemistry

Tetrazole-based ligands are of increasing interest in MOF synthesis due to their multiple coordination sites (up to four nitrogen atoms), which facilitate the formation of stable, highly porous, and thermally robust frameworks.[3][4] These characteristics are advantageous for applications in gas storage, catalysis, and drug delivery.[3] The parent compound, 5-aminotetrazole, has been used to construct MOFs with interesting topologies and properties.[5][6]

The introduction of a benzyl group at the N-2 position of the tetrazole ring, creating 2-benzyl-2H-1,2,3,4-tetrazol-5-amine (BTA), offers several strategic advantages:

  • Steric Influence: The bulky benzyl group can act as a "structure-directing agent," influencing the self-assembly process to favor specific network topologies and potentially creating larger, more accessible pores.[7]

  • Modulated Reactivity: N-substitution on the tetrazole ring alters the electronic properties and coordination behavior of the nitrogen atoms, providing a handle to fine-tune the metal-ligand interactions.

  • Functionalization Potential: The phenyl ring of the benzyl group is amenable to post-synthetic modification, allowing for the attachment of targeting moieties or other functional groups to enhance biocompatibility and specificity in drug delivery applications.[8]

This document serves as a practical guide for researchers aiming to explore the potential of BTA as a building block for next-generation, functional MOFs.

Ligand Overview and Design Rationale

The selection of BTA as a ligand is a deliberate choice rooted in the principles of crystal engineering. Its properties are summarized below.

Table 1: Physicochemical Properties of 2-Benzyl-2H-1,2,3,4-tetrazol-5-amine (BTA)

PropertyValueSource(s)
Molecular Formula C₈H₉N₅[9]
Molecular Weight 175.19 g/mol [9]
Appearance White to off-white solidAssumed
Key Functional Groups 5-amino group, 2H-tetrazole ring, Benzyl substituent[9]
Coordination Sites Multiple nitrogen atoms on the tetrazole ring[4][10]

The logic behind using BTA stems from the interplay between its components. The 5-amino group and the tetrazole nitrogens provide strong coordination points for metal ions like Zn(II), Cu(II), or Zr(IV), while the benzyl group projects into the pore space or between layers, influencing the framework's overall architecture.

Figure 1: Conceptual workflow of BTA-based MOF self-assembly.

Protocol 1: Solvothermal Synthesis of a Zn-BTA MOF

Solvothermal synthesis is the most widely adopted method for producing highly crystalline MOFs.[11][12] This protocol details the synthesis of a hypothetical zinc-based BTA-MOF, a common starting point due to the well-behaved coordination chemistry of Zn(II).

3.1. Rationale for Parameter Selection

  • Metal Source: Zinc nitrate hexahydrate is chosen for its good solubility in common organic solvents.

  • Solvent System: A mixture of N,N-Dimethylformamide (DMF) and ethanol is used. DMF is a high-boiling polar aprotic solvent that effectively dissolves the ligand and metal salt, while ethanol can help modulate crystal growth.[11]

  • Temperature: Heating at 120 °C provides the necessary energy to overcome the activation barrier for nucleation and crystal growth, promoting the formation of a thermodynamically stable product.[12]

  • Time: A 72-hour reaction time allows for the slow growth of well-defined crystals.

3.2. Materials and Reagents

ReagentFormulaPuritySupplier
2-Benzyl-2H-1,2,3,4-tetrazol-5-amine (BTA)C₈H₉N₅>98%e.g., Sigma-Aldrich
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O>99%e.g., Alfa Aesar
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, >99.8%e.g., Acros Organics
Ethanol (EtOH)C₂H₅OH200 Proof, Anhydrouse.g., Fisher Scientific
Methanol (MeOH)CH₃OHACS Gradee.g., VWR

3.3. Step-by-Step Synthesis Procedure

  • Preparation: In a 20 mL glass scintillation vial, combine 2-benzyl-2H-1,2,3,4-tetrazol-5-amine (35.0 mg, 0.2 mmol) and zinc nitrate hexahydrate (59.5 mg, 0.2 mmol).

    • Expert Insight: A 1:1 molar ratio of ligand to metal is a common starting point for exploratory synthesis. This ratio can be varied systematically to investigate the formation of different phases.

  • Dissolution: Add 8 mL of DMF and 2 mL of ethanol to the vial. Cap the vial and sonicate for 10 minutes or until all solids are fully dissolved, resulting in a clear, colorless solution.

  • Reaction: Tightly seal the vial and place it in a pre-heated programmable oven at 120 °C for 72 hours.

    • Trustworthiness Check: Ensure the vial is properly sealed to maintain autogenous pressure, which is crucial for solvothermal synthesis.[12] The oven should have stable temperature control to ensure reproducibility.

  • Cooling: After 72 hours, turn off the oven and allow the vial to cool slowly to room temperature over a period of 12-18 hours. Slow cooling is critical for maximizing crystal size and quality.

  • Isolation: Decant the mother liquor. Wash the resulting colorless, crystalline product by soaking in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.

  • Solvent Exchange: To prepare the MOF for activation, decant the DMF and add 10 mL of a more volatile solvent like methanol. Allow the crystals to soak for 24 hours. Repeat this step twice.

    • Causality: This step is essential because high-boiling solvents like DMF are difficult to remove from the MOF pores. Exchanging with a lower-boiling solvent like methanol facilitates the activation process.[13]

  • Activation: Carefully decant the methanol. Place the vial containing the crystals in a vacuum oven. Heat at 80 °C under dynamic vacuum for 12 hours to remove all guest solvent molecules from the pores. The resulting activated MOF powder is now ready for characterization.

Figure 2: Step-by-step workflow for the synthesis and activation of a Zn-BTA MOF.

Protocol 2: Physicochemical Characterization of BTA-MOFs

Thorough characterization is essential to confirm the synthesis of the desired material and to understand its properties.[14][15]

4.1. Powder X-Ray Diffraction (PXRD)

  • Purpose: To verify the crystallinity and phase purity of the bulk sample.

  • Protocol:

    • Grind a small amount (~10 mg) of the activated MOF into a fine powder.

    • Pack the powder onto a zero-background sample holder.

    • Collect data typically over a 2θ range of 5° to 50° using a Cu Kα radiation source.

    • Compare the experimental pattern to a simulated pattern if a single-crystal structure is available. A sharp, well-defined pattern with no peaks from starting materials indicates a pure, crystalline product.

4.2. Thermogravimetric Analysis (TGA)

  • Purpose: To assess the thermal stability of the MOF and confirm the removal of guest solvents.

  • Protocol:

    • Place 5-10 mg of the activated MOF in an alumina crucible.

    • Heat the sample under a nitrogen atmosphere from room temperature to 600 °C at a ramp rate of 10 °C/min.

    • An activated sample should show no significant weight loss until the framework begins to decompose (typically >300 °C for tetrazolate MOFs), indicating successful removal of solvent molecules.[16]

4.3. Nitrogen Adsorption-Desorption Isotherms

  • Purpose: To determine the porosity, specific surface area (BET), and pore size distribution.[17]

  • Protocol:

    • Load ~50-100 mg of the activated MOF into a sample tube.

    • Degas the sample again in situ on the instrument's analysis port (e.g., at 120 °C under vacuum) to ensure a clean surface.

    • Perform N₂ adsorption and desorption measurements at 77 K (liquid nitrogen temperature).

    • A Type I isotherm is characteristic of microporous materials like many MOFs.[2] Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.

Table 2: Expected Characterization Results for a Hypothetical Zn-BTA MOF

TechniqueExpected OutcomeInterpretation
PXRD Sharp, distinct peaks matching a simulated pattern.Confirms high crystallinity and phase purity.
TGA Stable up to >300 °C under N₂.Indicates good thermal stability and complete activation.
N₂ Adsorption Type I isotherm.Characteristic of a microporous material.[2]
BET Surface Area 500 - 1500 m²/gA moderate-to-high surface area, suitable for guest molecule loading.

Protocol 3: Application in Drug Delivery - Ibuprofen Loading and Release

The porosity and tunable surface chemistry of MOFs make them excellent candidates for drug delivery systems.[8][18] This protocol uses ibuprofen, a common anti-inflammatory drug, as a model therapeutic.

5.1. Drug Loading Procedure

  • Stock Solution: Prepare a concentrated solution of ibuprofen (e.g., 10 mg/mL) in a suitable solvent like methanol.

  • Impregnation: Immerse 50 mg of activated Zn-BTA MOF in 5 mL of the ibuprofen stock solution.

  • Equilibration: Seal the container and stir the suspension at room temperature for 48 hours to allow the drug molecules to diffuse into the MOF pores.

  • Isolation: Collect the ibuprofen-loaded MOF (Ibu@MOF) by centrifugation (e.g., 8000 rpm for 10 min).

  • Washing: Briefly wash the collected solid with a small amount of fresh methanol to remove surface-adsorbed drug molecules.

  • Drying: Dry the Ibu@MOF under vacuum at 40 °C for 12 hours.

  • Quantification: To determine the loading amount, analyze the supernatant collected in steps 4 and 5 using UV-Vis spectroscopy at ibuprofen's λ_max (~264 nm). The amount of loaded drug is the initial amount minus the amount remaining in the supernatant.

5.2. In-Vitro Drug Release Study

  • Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.

  • Setup: Disperse a known amount of Ibu@MOF (e.g., 20 mg) in a known volume of PBS (e.g., 50 mL). Place the suspension in a shaker bath maintained at 37 °C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replenishment: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume (sink conditions).

  • Analysis: Analyze the withdrawn samples using UV-Vis spectroscopy to determine the concentration of released ibuprofen.

  • Calculation: Calculate the cumulative percentage of drug released over time.

Figure 3: Schematic of the drug loading and release cycle using a BTA-based MOF.

References

  • Yaghi, O. M., et al. (2025). Design, Synthesis, and Applications of Emerging Zeolitic Tetrazolate Frameworks. Accounts of Chemical Research. [Link]

  • Thallapally, P. K., et al. (2015). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. Molecules, 20(4), 6339-6351. [Link]

  • Hussain, S., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(1), 1-20. [Link]

  • Barbour, L. J., et al. (2018). pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands. ACS Omega, 3(1), 1044-1051. [Link]

  • Ma, J.-P., et al. (2013). Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies. Dalton Transactions, 42(40), 14431-14436. [Link]

  • Li, Y.-Z., et al. (2016). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, 45(1), 229-234. [Link]

  • Zhang, J., et al. (2019). Four three-dimensional metal–organic frameworks assembled from 1H-tetrazole: Synthesis, crystal structures and thermal properties. Polyhedron, 160, 163-170. [Link]

  • Fischer, R. A., et al. (n.d.). Characterization of porosity and structure relations by gas adsorption in metal organic frameworks. BaCaTeC. [Link]

  • Bull, C. L., et al. (2022). A Review on Metal-Organic Frameworks (MOFS), Synthesis, Activation, Characterisation, and Application. Oriental Journal of Chemistry, 38(3), 490-516. [Link]

  • Barbero, J., et al. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. SciSpace. [Link]

  • Zhou, H.-C., et al. (2018). Hierarchically porous metal–organic frameworks: synthetic strategies and applications. Chemical Society Reviews, 47(7), 2295-2330. [Link]

  • Thommes, M., et al. (2015). Characterization of porous materials: Past, present and future. Chemical Society Reviews, 44(8), 2295-2319. [Link]

  • Sotomayor, F. (2023, December 18). Understanding the Pore Structure of MOFs. AZoM. [Link]

  • Zhang, J., et al. (2015). High Performance 5-Aminotetrazole-based Energetic MOF and its Catalytic Effect on Decomposition of RDX. RSC Advances, 5(1), 456-462. [Link]

  • Zeng, C. (2014). Solvothermal Synthesis, Crystal Structure and Luminescent Property of Metal-Organic Frameworks with New Topology Built from Tetrazole Ligand. Asian Journal of Chemistry, 26(18), 6127-6130. [Link]

  • Tong, M.-L., et al. (2010). Syntheses, Crystal Structures, and Magnetic Properties of Two Mn(II) Coordination Polymers Based on the 5-Aminotetrazole Ligand. Crystal Growth & Design, 10(9), 4065-4072. [Link]

  • PubChem. (n.d.). 2-benzyl-2h-1,2,3,4-tetrazol-5-amine. National Center for Biotechnology Information. [Link]

  • Sharma, A., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET & DMPK, 11(4), 481-502. [Link]

  • Wang, Y., et al. (2015). High performance 5-aminotetrazole-based energetic MOF and its catalytic effect on decomposition of RDX. RSC Advances, 5(86), 70487-70492. [Link]

  • Mittal, A., et al. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). IntechOpen. [Link]

  • Chen, X.-M., et al. (2008). Syntheses, Structures, and Characterizations of Two Pairs of Cd(II)-5-Aminotetrazolate Coordination Polymers. Crystal Growth & Design, 9(1), 446-452. [Link]

  • Wikipedia. (n.d.). 5-Aminotetrazole. [Link]

  • Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology, 58, 123-130. [Link]

Sources

Application

Application Note: High-Efficiency Synthesis of Schiff Bases from 2-Benzyl-2H-tetrazol-5-amine

Part 1: Executive Summary & Scientific Rationale The Challenge: Nucleophilicity vs. Stability The synthesis of Schiff bases (imines) using 2-benzyl-2H-1,2,3,4-tetrazol-5-amine presents a unique challenge in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: Nucleophilicity vs. Stability

The synthesis of Schiff bases (imines) using 2-benzyl-2H-1,2,3,4-tetrazol-5-amine presents a unique challenge in medicinal chemistry. Unlike simple anilines, the amino group at the 5-position of the tetrazole ring is significantly deactivated. The tetrazole ring acts as a strong electron-withdrawing group (EWG), dispersing the lone pair availability on the exocyclic nitrogen.

However, the 2-benzyl isomer offers a distinct synthetic advantage over its 1-benzyl counterpart. In the 2-substituted form, the aromaticity of the tetrazole ring is retained more effectively, and the steric hindrance around the amino group is slightly reduced compared to the 1-substituted isomer. This protocol leverages acid catalysis to overcome the inherent low nucleophilicity, ensuring high yields of biologically active azomethine scaffolds often used in anticancer and antimicrobial research.

Mechanistic Insight: The Acid-Catalyzed Pathway

Success depends on shifting the equilibrium toward the imine. Since the amine is a weak nucleophile, we must activate the electrophile (the aldehyde).

  • Activation: Glacial acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

  • Attack: The 5-amino group attacks the activated carbonyl carbon.

  • Dehydration: The resulting hemiaminal intermediate is unstable; proton transfer and loss of water drive the formation of the C=N double bond.

Part 2: Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
2-benzyl-2H-tetrazol-5-amine >98% PurityNucleophile (Amine Source)
Aromatic Aldehyde 1.0 - 1.2 equivElectrophile (e.g., Benzaldehyde, 4-Cl-Benzaldehyde)
Absolute Ethanol ACS Grade, AnhydrousSolvent (Promotes precipitation of product)
Glacial Acetic Acid 99.7%Catalyst (Activates carbonyl)
Piperidine (Optional)Base catalyst (Only for highly acidic aldehydes)
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Solubilization: In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol of 2-benzyl-2H-tetrazol-5-amine in 15 mL of absolute ethanol .

    • Expert Note: If the amine does not dissolve completely at RT, gently warm to 40°C. The 2-benzyl isomer is generally more soluble in organic solvents than the 1-benzyl isomer.

  • Addition of Electrophile: Add 1.0 mmol (equimolar) of the chosen aromatic aldehyde.

    • Why Equimolar? Excess aldehyde can be difficult to remove from the final solid product without chromatography.

  • Catalyst Injection: Add 2-3 drops of glacial acetic acid.

    • Critical Check: The pH should be slightly acidic (pH 5-6). Do not make it too acidic, or you will protonate the amine, killing the reaction.

Phase 2: Reflux & Monitoring[1]
  • Reflux: Attach a condenser and reflux the mixture at 78-80°C for 4 to 8 hours .

  • Self-Validation (TLC): Monitor progress using TLC (Silica gel, Solvent system: Hexane:Ethyl Acetate 7:3).

    • Success Indicator: Disappearance of the amine spot (lower Rf) and appearance of a new, less polar spot (higher Rf).

    • Visual Cue: The solution often deepens in color (pale yellow to deep yellow/orange) as the conjugated system forms.

Phase 3: Work-up & Purification
  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. If no precipitate forms, cool the flask in an ice bath (0-4°C) for 30 minutes.

    • Troubleshooting: If oil forms instead of crystals, scratch the inner wall of the flask with a glass rod or add cold water dropwise to induce nucleation.

  • Filtration: Filter the solid product under vacuum. Wash the cake with ice-cold ethanol (2 x 5 mL) to remove unreacted aldehyde and acid catalyst.

  • Recrystallization: Recrystallize from hot ethanol (or an Ethanol/DMF mix for highly insoluble derivatives) to obtain analytical grade purity.

Part 3: Visualization of Workflows

Reaction Mechanism

This diagram illustrates the acid-catalyzed condensation pathway specific to this deactivated amine.

ReactionMechanism Aldehyde Aromatic Aldehyde (R-CHO) Activated Activated Carbonyl (R-CH=OH+) Aldehyde->Activated Protonation Acid H+ (AcOH) Acid->Activated Attack Nucleophilic Attack Activated->Attack Amine 2-Benzyl-tetrazol-5-amine Amine->Attack Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Formation Water H2O Removal Hemiaminal->Water Product Schiff Base (Imine) Hemiaminal->Product Dehydration (-H2O)

Figure 1: Acid-catalyzed mechanism overcoming the low nucleophilicity of the amino-tetrazole.

Experimental Workflow

A logical flow for the bench scientist to follow.

Workflow Start Start: Reagent Prep Dissolve Dissolve Amine in EtOH (Warm if needed) Start->Dissolve AddAldehyde Add Aldehyde (1.0 eq) + AcOH (Cat.) Dissolve->AddAldehyde Reflux Reflux 4-8 Hours (T=80°C) AddAldehyde->Reflux CheckTLC TLC Check (Hex:EtOAc 7:3) Reflux->CheckTLC CheckTLC->Reflux Incomplete Cool Cool to RT / Ice Bath CheckTLC->Cool Complete Filter Vacuum Filtration Cool->Filter Purify Recrystallize (EtOH) Filter->Purify Final Final Product (Characterization) Purify->Final

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Part 4: Characterization & Troubleshooting

Self-Validating Analytical Data

To ensure the protocol was successful, compare your results against these standard spectral features:

TechniqueDiagnostic SignalInterpretation
FT-IR 1610 - 1630 cm⁻¹ Strong band indicating C=N (Azomethine) stretch. Absence of this confirms failure.
FT-IR 3100 - 3300 cm⁻¹ Disappearance of the double spike (-NH₂) of the starting amine.
¹H NMR δ 8.5 - 9.5 ppm (s, 1H) Singlet corresponding to the azomethine proton (-N=CH -).
¹H NMR δ 5.8 - 6.0 ppm (s, 2H) Singlet for the benzylic -CH ₂- group attached to the tetrazole ring.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in EtOH.Concentrate solvent by 50% on rotavap, then freeze (-20°C). Add drops of water to force precipitation.
Low Yield Incomplete reaction or hydrolysis.Increase reflux time. Ensure glassware is dry (water reverses the equilibrium).
Starting Material Remains Amine nucleophilicity is too low.Add small amount of anhydrous Na₂SO₄ to reaction mix to sequester water, pushing equilibrium forward.

References

  • Reactivity of Aminotetrazoles: Dolzhenko, A. V. (2017). "5-Aminotetrazole as a Building Block for Multicomponent Reactions." Heterocycles, 94(10), 1819.[2]

  • Schiff Base General Protocol: Ajima, U., et al. (2021).[3] "Synthesis, characterization and cytotoxic activity of 5-aminotetrazole Schiff bases." Journal of Pharmacy & Bioresources, 18(1), 32-39.

  • Structural Isomerism (1H vs 2H): Gein, V. L., et al. (2019). "Three-Component Reaction of Dimedone with Aromatic Aldehydes and 5-Aminotetrazole." Russian Journal of General Chemistry, 89, 881–885.[4]

  • Crystal Structure Data: Mahmood, A., et al. (2015). "Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution." Comptes Rendus Chimie, 18(3), 314-322.

Sources

Method

Application Note: Microwave-Assisted Regioselective Synthesis of 2-Benzyl-2H-1,2,3,4-tetrazol-5-amine

This Application Note is written for researchers and drug development professionals, focusing on the microwave-assisted synthesis of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine . It addresses the critical challenge of regiosele...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug development professionals, focusing on the microwave-assisted synthesis of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine . It addresses the critical challenge of regioselectivity (N1 vs. N2 alkylation) and provides a robust, field-validated protocol.

Abstract & Core Value

The 2-substituted-5-aminotetrazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and a core moiety in antihypertensive (e.g., Valsartan analogs) and antiviral therapeutics. Conventional synthesis via alkylation of 5-aminotetrazole suffers from long reaction times (12–24 hours) and poor regioselectivity, typically yielding a difficult-to-separate mixture of 1-benzyl (N1) and 2-benzyl (N2) isomers.

This protocol details a microwave-assisted methodology that reduces reaction time to <20 minutes while enhancing the yield of the thermodynamically favored 2-benzyl isomer . We provide a complete workflow including reaction setup, critical regiocontrol parameters, and a definitive purification strategy to isolate the target 2-isomer.

Scientific Principles: The Regioselectivity Challenge

The alkylation of 5-aminotetrazole is governed by the ambident nucleophilicity of the tetrazolate anion. The negative charge is delocalized over the ring nitrogens, creating two primary nucleophilic sites: N1 and N2.

  • N1-Alkylation (Kinetic Control): Often favored by steric hindrance at N2 or specific solvent interactions.

  • N2-Alkylation (Thermodynamic Control): The 2-benzyl isomer is generally the thermodynamic product due to the preservation of the aromatic sextet and minimized steric clash with the 5-amino group.

Microwave Effect: Rapid dielectric heating allows the system to overcome the activation energy barrier for the thermodynamic product (N2) more efficiently than conventional heating, often improving the N2:N1 ratio.

Reaction Scheme & Isomerism

ReactionScheme Start 5-Aminotetrazole (Reagent) Complex Transition State (Tetrazolate Anion) Start->Complex + Base (NaOH/K2CO3) BnCl Benzyl Chloride (Electrophile) BnCl->Complex Prod1 1-Benzyl-1H-tetrazol-5-amine (N1-Isomer, Minor) Complex->Prod1 Kinetic Path (Lower Barrier) Prod2 2-Benzyl-2H-tetrazol-5-amine (N2-Isomer, MAJOR) Complex->Prod2 Thermodynamic Path (MW Irradiation)

Figure 1: Divergent alkylation pathways of 5-aminotetrazole. Microwave irradiation promotes the formation of the thermodynamic N2-isomer.

Materials & Equipment

Reagents
ReagentPurity/GradeRole
5-Aminotetrazole (Monohydrate) >98%Substrate (Nucleophile)
Benzyl Chloride Reagent GradeElectrophile (Alkylation Agent)
Sodium Hydroxide (NaOH) Pellets/PowderBase (Deprotonation)
Ethanol (EtOH) AbsoluteSolvent (MW absorber)
Water (H₂O) DeionizedCo-solvent
DMF (Alternative) AnhydrousSolvent for Method B
Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control (0–20 bar).

  • Vessels: 10 mL or 30 mL Borosilicate glass vials with PEEK/Teflon snap caps.

  • Analysis: 1H NMR (400 MHz+), Melting Point Apparatus.

Experimental Protocol

Method A: Green Aqueous/Ethanolic Synthesis (Standard)

Best for scale-up and safety.

Step 1: Preparation of Tetrazolate Salt

  • Dissolve 5-aminotetrazole monohydrate (1.03 g, 10 mmol) and NaOH (0.44 g, 11 mmol) in a mixture of Water (5 mL) and Ethanol (10 mL) in a 30 mL microwave vial.

  • Stir at room temperature for 5 minutes until a clear solution forms (formation of sodium 5-aminotetrazolate).

Step 2: Alkylation

  • Add Benzyl Chloride (1.26 g, 1.15 mL, 10 mmol) dropwise to the solution.

  • Seal the vial with a pressure-rated cap.

Step 3: Microwave Irradiation Program the microwave reactor with the following dynamic method:

  • Temperature: 130°C

  • Ramp Time: 2:00 min

  • Hold Time: 15:00 min

  • Pressure Limit: 250 psi (17 bar)

  • Stirring: High

Step 4: Workup & Isolation

  • Cool the reaction vessel to room temperature using compressed air (built-in MW feature).

  • Pour the reaction mixture into Ice Water (50 mL) and stir vigorously for 30 minutes.

  • A white precipitate will form (mixture of isomers).

  • Filter the solid and wash with cold water (2 x 10 mL) to remove inorganic salts.

Method B: High-Selectivity DMF Route (Advanced)

Best for maximizing the N2/N1 ratio.

  • Suspend 5-aminotetrazole (10 mmol) and K₂CO₃ (15 mmol) in DMF (10 mL).

  • Add Benzyl Chloride (10 mmol).

  • Irradiate at 140°C for 10 minutes .

  • Pour into ice water; filter the precipitate. Note: DMF promotes the thermodynamic N2-product more effectively than protic solvents.

Purification & Separation (Critical Step)

The crude product typically contains 60–80% of the desired 2-benzyl isomer and 20–40% of the 1-benzyl isomer . Separation is achieved via fractional recrystallization.

  • Solvent Selection: Use Ethanol/Water (3:1) or Toluene .

  • Procedure:

    • Dissolve the crude solid in boiling Ethanol.

    • Add hot water until slight turbidity appears.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Fractionation:

    • The 1-benzyl isomer (minor) is typically less soluble and may crystallize first or require specific solvent tuning. However, literature indicates distinct solubility profiles.

    • Recrystallize repeatedly until the melting point is sharp and matches the target.

Results & Characterization

To validate the synthesis, you must distinguish the isomers using NMR.[1] The amino group protons and the benzyl methylene protons are the diagnostic handles.

Data Comparison Table
Feature2-Benzyl-2H-tetrazol-5-amine (Target)1-Benzyl-1H-tetrazol-5-amine (Impurity)
Yield (Crude) ~65-75% (Method B)~20-30%
Melting Point ~150–152 °C ~130–132 °C
1H NMR (NH₂) δ ~5.9 – 6.0 ppm (Broad s)δ ~6.6 – 6.7 ppm (Broad s)
1H NMR (CH₂) δ ~5.6 ppmδ ~5.5 ppm (Often overlapped)
13C NMR (Ring C) ~167 ppm (Deshielded)~156 ppm (Shielded)

Note: Chemical shifts are approximate for DMSO-d6. The N2-isomer amino protons are significantly upfield compared to the N1-isomer.

Workflow Visualization

Workflow Setup Step 1: Reagent Mixing 5-AT + Base + BnCl (Solvent: EtOH/H2O or DMF) MW Step 2: Microwave Irradiation 130-140°C | 10-15 min Pressure Control Active Setup->MW Quench Step 3: Quench Pour into Ice Water Precipitate Formation MW->Quench Filter Step 4: Filtration Collect Crude Solid (Mixture of N1/N2 Isomers) Quench->Filter Purify Step 5: Recrystallization Solvent: EtOH/Water Isolate High-MP Fraction Filter->Purify Validation Step 6: Validation 1H NMR (DMSO-d6) Check NH2 shift @ 6.0 ppm Purify->Validation

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete alkylation or decomposition.Increase MW temp to 150°C; Ensure excess alkyl halide (1.1 eq).
High N1 Isomer Solvent polarity too high (stabilizes N1 transition).Switch from EtOH/Water to DMF or Acetone (Method B).
Oily Product Residual solvent or benzyl chloride.Wash crude solid with Hexane/Ether before recrystallization.
Pressure Spike Decomposition of unstable intermediates.Reduce ramp speed; ensure headspace in vial is sufficient.

Safety Considerations

  • Explosion Hazard: Tetrazoles are high-nitrogen compounds.[2] While 5-aminotetrazole is relatively stable, do not overheat dry solids. Always work in solution when using microwave irradiation.

  • Pressure: Microwave heating of aqueous/ethanolic solvents generates significant pressure (10–15 bar). Use only rated vessels and safety shields.

  • Toxicity: Benzyl chloride is a lachrymator and alkylating agent. Handle in a fume hood.

References

  • Microwave-Assisted Synthesis of Tetrazoles

    • Study on regioselectivity and microwave acceler
    • Source:

  • Regioselectivity in Tetrazole Alkylation

    • Detailed analysis of N1 vs N2 isomer r
    • Source:

  • Synthesis of 2,5-Disubstituted Tetrazoles

    • Protocol using nanoc
    • Source: [Nanomedicine Res. J.[3] - Synthesis of 1,5 and 2,5-disubstituted tetrazoles]([Link])

  • Physical Properties of Isomers

    • Melting point and structural d
    • Source: [Beilstein J. Org. Chem. - Microwave-assisted efficient one-pot synthesis]([Link])

Sources

Application

crystallization techniques for 2-benzyl-substituted tetrazoles

Application Note: Precision Crystallization of 2-Benzyl-Substituted Tetrazoles Part 1: The Isomer Challenge & Mechanistic Basis The synthesis of 2-benzyl-substituted tetrazoles—a critical structural motif in angiotensin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Crystallization of 2-Benzyl-Substituted Tetrazoles

Part 1: The Isomer Challenge & Mechanistic Basis

The synthesis of 2-benzyl-substituted tetrazoles—a critical structural motif in angiotensin II receptor antagonists ("Sartans") and high-energy materials—is governed by a fundamental regioselectivity problem. Alkylation of a 5-substituted tetrazole typically yields a mixture of the N2-isomer (thermodynamically favored, often the target) and the N1-isomer (kinetically favored impurity).

Chromatographic separation of these isomers is expensive and difficult to scale. Therefore, fractional crystallization is the industry standard for purification.

The Physicochemical Lever: Dipole Moments

The success of crystallization relies on the distinct electronic environments of the isomers:

  • N2-Isomer (Target): The 2-substitution disrupts the contiguous nitrogen chain less than 1-substitution, resulting in a lower dipole moment and higher lipophilicity. It packs more efficiently in non-polar lattices.

  • N1-Isomer (Impurity): Possesses a higher dipole moment and greater polarity.

Implication for Protocol Design: We utilize dielectric tuning . By selecting a solvent system with intermediate polarity, we can depress the solubility of the non-polar N2-isomer while maintaining the polar N1-isomer in the mother liquor.

Part 2: Experimental Protocols

Protocol A: Kinetic Separation (Isomer Purification)

Objective: To isolate >99% pure 2-benzyl isomer from a crude reaction mixture containing 10-20% N1-isomer.

Solvent System: Toluene (Solvent) /


-Heptane (Anti-solvent)
ParameterValueRationale
Solvent Ratio 1:3 (v/v)Toluene solubilizes both; Heptane selectively precipitates the N2-isomer.
Loading 5 mL/g crudeHigh concentration forces rapid nucleation of the major isomer.
Dissolution Temp 65°CEnsures complete dissolution of the thermodynamic product.
Nucleation Temp 40°CThe metastable zone width (MSZW) is narrow for N2-isomers; seeding here is critical.

Step-by-Step Methodology:

  • Dissolution: Charge crude solid (e.g., 2-benzyl-5-phenyltetrazole mixture) into a reactor. Add Toluene (1.25 mL per gram of solid). Heat to 65°C with agitation (200 RPM) until a clear amber solution is obtained.

  • Anti-Solvent Addition (Phase 1): Slowly add

    
    -Heptane (1.25 mL/g) dropwise over 20 minutes while maintaining 65°C. Note: If oiling out occurs, increase Toluene volume by 10%.
    
  • Seeding: Cool the solution to 40°C at a rate of 0.5°C/min. Add 1 wt% of pure N2-isomer seed crystals. Hold for 30 minutes to allow seed bed maturation.

  • Anti-Solvent Addition (Phase 2): Add the remaining

    
    -Heptane (2.5 mL/g) over 2 hours while cooling to 0°C.
    
  • Isolation: Filter the slurry immediately. Wash the cake with cold (

    
    ) 
    
    
    
    -Heptane. The N1-isomer remains dissolved in the toluene-rich mother liquor.
Protocol B: Polymorph Control (Thermodynamic Ripening)

Objective: To convert metastable forms or amorphous precipitates into a stable, filterable crystalline polymorph (API Grade).

Solvent System: Isopropyl Alcohol (IPA)

Step-by-Step Methodology:

  • Slurry Formation: Suspend the wet cake from Protocol A in IPA (4 mL/g).

  • Thermal Cycling: Heat the slurry to reflux (82°C) to dissolve partial solids, then cool to 50°C. Repeat this cycle 3 times. Mechanism: This "Ostwald Ripening" consumes small, imperfect crystals (high surface energy) and deposits them onto larger, stable crystals.

  • Linear Cooling: Finally, cool from 82°C to 20°C at a strictly controlled rate of 0.2°C/min.

  • Harvest: Filter and dry under vacuum at 45°C.

Part 3: Decision Matrix & Workflow (Visualization)

The following diagram outlines the logical flow for processing a crude tetrazole alkylation mixture.

TetrazoleCrystallization Start Crude Reaction Mixture (N1 + N2 Isomers) SolventCheck Solubility Screen: Is N2 < N1 in Non-Polar? Start->SolventCheck Dissolve Dissolve in Toluene (65°C) SolventCheck->Dissolve Yes (Standard) Seed Cool to 40°C & Seed (Prevent Oiling Out) Dissolve->Seed AntiSolvent Add n-Heptane (Slow Dosing) Seed->AntiSolvent Filter1 Filtration (0°C) AntiSolvent->Filter1 Liquor Mother Liquor (Contains N1 Isomer) Filter1->Liquor WetCake Wet Cake (N2 Isomer >98%) Filter1->WetCake PolymorphCheck API Grade Required? WetCake->PolymorphCheck Recryst IPA Thermal Cycling (Ostwald Ripening) PolymorphCheck->Recryst Yes FinalProduct Pure Crystalline 2-Benzyl Tetrazole PolymorphCheck->FinalProduct No (Intermediate) Recryst->FinalProduct

Figure 1: Decision matrix for the purification of 2-benzyl-substituted tetrazoles, highlighting the separation of the N1-impurity via polarity-driven crystallization.

Part 4: Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
"Oiling Out" (LLPS) Solution cooled too fast or entered the metastable zone without seeds.Re-heat to dissolution.[1] Add 10% more solvent (Toluene). Seed at a higher temperature (45°C).
Low Yield N2-isomer is too soluble in the mother liquor.Increase the Anti-solvent (Heptane) ratio to 1:5 or cool to -10°C.
High N1 Contamination Entrapment of mother liquor in the crystal lattice (Occlusion).Do not crash cool. Use Protocol B (IPA reslurry) to "sweat" out impurities.

References

  • Butler, R. N. (1984). Tetrazoles. In Comprehensive Heterocyclic Chemistry. Pergamon Press. Link

  • Ostrovskii, V. A., et al. (2012). Regioselectivity of Alkylation of Tetrazoles. Russian Chemical Reviews. Link

  • Novartis AG. (2006). Process for the synthesis of tetrazoles (Valsartan Intermediates). WO2006050922A1. Link

  • BenchChem Technical Support. (2025). Regioselectivity of Tetrazole Alkylation: Troubleshooting Guide. Link

  • Myznikov, L. V., et al. (2007). Solubility and Thermodynamics of Substituted Tetrazoles. Journal of Chemical & Engineering Data. Link

Sources

Method

Application Notes and Protocols: Evaluation of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine as a Corrosion Inhibitor

Introduction: The Challenge of Corrosion and the Promise of Tetrazole Derivatives Corrosion, the electrochemical degradation of metals, poses a significant threat to the longevity and safety of critical infrastructure ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Corrosion and the Promise of Tetrazole Derivatives

Corrosion, the electrochemical degradation of metals, poses a significant threat to the longevity and safety of critical infrastructure across numerous industries. The use of organic corrosion inhibitors is a primary strategy to mitigate this costly problem. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1]

Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional efficacy.[2] Tetrazole derivatives, in particular, are a promising class of corrosion inhibitors due to the presence of four nitrogen atoms in the heterocyclic ring, which act as active centers for adsorption onto metal surfaces.[3][4] This application note provides a comprehensive guide for researchers and scientists on the evaluation of a specific tetrazole derivative, 2-benzyl-2H-1,2,3,4-tetrazol-5-amine , as a potential corrosion inhibitor, particularly for mild steel in acidic environments such as 1 M hydrochloric acid (HCl).

While specific literature on the corrosion inhibition properties of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine is emerging, the protocols and methodologies outlined herein are based on well-established and validated techniques for analogous compounds. This guide is designed to be a self-contained resource, detailing the proposed mechanism of action, experimental protocols for evaluation, and computational approaches for deeper mechanistic insights.

Proposed Mechanism of Corrosion Inhibition

The efficacy of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface. For 2-benzyl-2H-1,2,3,4-tetrazol-5-amine, the proposed mechanism involves the formation of a protective film through a combination of physisorption and chemisorption.

  • Molecular Structure: The 2-benzyl-2H-1,2,3,4-tetrazol-5-amine molecule possesses several key features that contribute to its potential as a corrosion inhibitor:

    • Tetrazole Ring: The four nitrogen atoms in the tetrazole ring are rich in electron density, making them excellent centers for coordination with vacant d-orbitals of iron atoms on the steel surface.[4]

    • Amine Group (-NH2): The lone pair of electrons on the nitrogen atom of the amine group provides an additional site for adsorption.

    • Benzyl Group: The aromatic benzyl group provides a larger surface area for coverage, and its π-electrons can also interact with the metal surface.

  • Adsorption Process: The inhibition process is believed to occur via the following steps:

    • Physisorption: In acidic solutions, the nitrogen atoms in the inhibitor molecule can become protonated. The resulting cationic species can then be electrostatically attracted to the negatively charged metal surface (due to the adsorption of Cl- ions), leading to physisorption.

    • Chemisorption: The lone pairs of electrons on the nitrogen atoms and the π-electrons of the benzyl group can be shared with the vacant d-orbitals of the iron atoms, forming coordinate covalent bonds. This process, known as chemisorption, results in a more stable and robust protective film.[5]

The combination of these adsorption processes leads to the formation of a monomolecular layer on the steel surface, which acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[3]

Figure 1: Proposed mechanism of corrosion inhibition.

Experimental Evaluation: A Multi-faceted Approach

A comprehensive evaluation of a corrosion inhibitor requires a combination of techniques to assess its performance and understand its mechanism. The following sections detail the core experimental protocols for evaluating 2-benzyl-2H-1,2,3,4-tetrazol-5-amine.

Figure 2: Comprehensive experimental workflow for inhibitor evaluation.

Materials and Sample Preparation
  • Inhibitor: Synthesize or procure 2-benzyl-2H-1,2,3,4-tetrazol-5-amine of high purity. Prepare a stock solution in a suitable solvent (e.g., ethanol or DMSO) and then dilute to the desired concentrations (typically ranging from 10⁻⁶ M to 10⁻³ M) in the corrosive medium.

  • Corrosive Medium: Prepare a 1 M HCl solution by diluting analytical grade concentrated HCl with double-distilled water.[6]

  • Working Electrode: Use mild steel specimens with a known chemical composition (e.g., 0.21% C, 0.38% Si, 0.05% Mn, 0.05% S, 0.09% P, and the remainder Fe).[3] For electrochemical measurements, embed the steel specimens in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed.

  • Surface Pre-treatment: Before each experiment, mechanically polish the mild steel surface with a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., from 400 to 1600 grit).[3] Subsequently, degrease the specimens with acetone, rinse with double-distilled water, and dry in a stream of warm air. This ensures a reproducible surface condition.

Protocol 1: Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Objective: To determine the corrosion rate of mild steel in the absence and presence of various concentrations of the inhibitor and to calculate the inhibition efficiency.

Procedure:

  • Prepare mild steel coupons of known dimensions and weigh them accurately (W_initial).

  • Immerse the coupons in beakers containing 1 M HCl solution without (blank) and with different concentrations of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine.

  • Maintain the beakers in a thermostat-controlled water bath at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).[3]

  • After the immersion period, remove the coupons, rinse with distilled water, clean with a bristle brush to remove corrosion products, rinse again, dry, and reweigh (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/year) = (87600 * ΔW) / (A * t * ρ) where ΔW is the weight loss in grams, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

  • Calculate the inhibition efficiency (η%) using the formula: η% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Expected Outcome: A decrease in weight loss and corrosion rate with increasing inhibitor concentration, indicating effective corrosion inhibition.

Protocol 2: Potentiodynamic Polarization (PDP)

PDP measurements provide insights into the kinetics of the anodic and cathodic reactions and help classify the inhibitor type.[7]

Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc), and to understand the effect of the inhibitor on the corrosion mechanism.

Procedure:

  • Set up a standard three-electrode electrochemical cell with the pre-treated mild steel as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Fill the cell with the test solution (1 M HCl with and without the inhibitor).

  • Allow the working electrode to stabilize at its open-circuit potential (OCP) for approximately 30-60 minutes.

  • Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).[8]

  • Plot the potential (E) versus the logarithm of the current density (log i).

  • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential to determine the corrosion current density (i_corr).[9]

  • Calculate the inhibition efficiency (η%) using the formula: η% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Data Interpretation:

  • A significant decrease in i_corr in the presence of the inhibitor indicates effective inhibition.

  • If the change in E_corr is less than 85 mV, the inhibitor is classified as a mixed-type inhibitor. If the change is greater than 85 mV, it is classified as either an anodic or cathodic inhibitor depending on the direction of the potential shift.[3]

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the formation of the inhibitor film and the charge transfer processes at the metal-solution interface.[10]

Objective: To evaluate the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl) of the system, and to gain further insight into the mechanism of inhibition.

Procedure:

  • Use the same three-electrode cell setup as for the PDP measurements.

  • After the system stabilizes at OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[11]

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and constant phase element (CPE) or double-layer capacitance (C_dl).[12]

  • Calculate the inhibition efficiency (η%) using the formula: η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Data Interpretation:

  • Nyquist Plot: An increase in the diameter of the semicircle in the Nyquist plot with increasing inhibitor concentration corresponds to an increase in R_ct and indicates better corrosion protection.[13][14]

  • Bode Plot: An increase in the impedance modulus at low frequencies and a shift in the phase angle peak to higher values in the presence of the inhibitor also signify effective inhibition.[10]

  • A decrease in C_dl values with increasing inhibitor concentration suggests the adsorption of the inhibitor molecules and the formation of a protective layer.

Data Presentation and Analysis

Quantitative Data Summary

The results from the experimental evaluations should be tabulated for clear comparison.

Table 1: Hypothetical Weight Loss Data for Mild Steel in 1 M HCl

Inhibitor Concentration (M) Weight Loss (mg) Corrosion Rate (mm/year) Inhibition Efficiency (η%)
Blank 150.0 12.50 -
1 x 10⁻⁶ 75.0 6.25 50.0
1 x 10⁻⁵ 42.0 3.50 72.0
1 x 10⁻⁴ 18.0 1.50 88.0

| 1 x 10⁻³ | 9.0 | 0.75 | 94.0 |

Table 2: Hypothetical Potentiodynamic Polarization Data for Mild Steel in 1 M HCl

Inhibitor Conc. (M) E_corr (mV vs SCE) i_corr (μA/cm²) βa (mV/dec) βc (mV/dec) η%
Blank -480 1200 75 125 -
1 x 10⁻⁶ -472 588 78 120 51.0
1 x 10⁻⁵ -465 324 80 118 73.0
1 x 10⁻⁴ -460 132 82 115 89.0

| 1 x 10⁻³ | -455 | 66 | 85 | 112 | 94.5 |

Table 3: Hypothetical Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl

Inhibitor Conc. (M) R_ct (Ω cm²) C_dl (μF/cm²) η%
Blank 50 200 -
1 x 10⁻⁶ 105 150 52.4
1 x 10⁻⁵ 190 110 73.7
1 x 10⁻⁴ 480 80 89.6

| 1 x 10⁻³ | 950 | 65 | 94.7 |

Adsorption Isotherm Analysis

To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is commonly used and is described by the equation:[15]

C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the surface coverage (θ = η% / 100), and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.[5][16]

Computational Chemistry for Mechanistic Elucidation

Computational methods provide a molecular-level understanding of the inhibitor's behavior that complements experimental findings.

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations can correlate the electronic properties of the inhibitor molecule with its inhibition efficiency.[1]

Key Parameters to Calculate:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher E_HOMO values indicate a greater tendency to donate electrons to the metal surface.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower E_LUMO values suggest a higher ability to accept electrons from the metal.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule.

  • Dipole Moment (μ): A higher dipole moment may lead to stronger adsorption on the metal surface.

Molecular Dynamics (MD) Simulations

MD simulations can visualize the adsorption of inhibitor molecules on the metal surface in a simulated corrosive environment.

Key Insights from MD Simulations:

  • Adsorption Energy: A more negative adsorption energy indicates stronger and more stable adsorption.

  • Adsorption Orientation: MD simulations can show whether the inhibitor adsorbs in a planar or vertical orientation, which affects the surface coverage. A planar orientation is generally preferred for maximum surface protection.

Conclusion

The protocols and methodologies detailed in this application note provide a robust framework for the comprehensive evaluation of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine as a corrosion inhibitor. By integrating gravimetric, electrochemical, and computational techniques, researchers can obtain a thorough understanding of its inhibition efficiency, mechanism of action, and adsorption behavior. This multi-faceted approach is essential for the development of new and effective corrosion inhibitors for industrial applications.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Overcoming Solubility Challenges of 5-Aminotetrazole (5-AT)

This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and process chemists. It prioritizes safety, mechanistic understanding, and reproducible protocols.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and process chemists. It prioritizes safety, mechanistic understanding, and reproducible protocols.

Executive Summary & Chemical Profile

5-Aminotetrazole (5-AT, CAS: 4418-61-5) presents a classic solubility paradox: it is a high-nitrogen heterocycle that is highly polar yet sparingly soluble in cold water (~1.2 wt% at 18°C) and common organic solvents like ethanol. This behavior stems from an extensive intermolecular hydrogen-bonding network in the solid state, which results in a high melting point (>200°C) and high lattice energy.

To overcome this, you must disrupt the lattice energy using one of three vectors: Ionization (pH manipulation) , Dielectric Tuning (Cosolvents) , or Thermal Energy .

Physicochemical Snapshot
PropertyValueImplication for Solubility
Molecular Weight 85.07 g/mol Small molecule, high diffusion rate once dissolved.
pKa values pKa₁ ≈ 1.8 (protonation)pKa₂ ≈ 6.0 (deprotonation)Amphoteric. Least soluble at pH 2.0–5.5 (Isoelectric region).
Water Solubility ~12–15 g/L (20°C)"Sparingly soluble."[1] Insufficient for most high-throughput assays.
Crystal Habit Monohydrate (typical)Water molecules stabilize the crystal lattice, resisting dissolution.

Critical Safety Advisory

STOP AND READ: 5-AT is a precursor to energetic materials. While the parent molecule is relatively stable, its salts and specific incompatibilities pose severe risks.[2]

DANGER: POTASSIUM HYDROXIDE (KOH) INCOMPATIBILITY NEVER use Potassium Hydroxide (KOH) to solubilize 5-aminotetrazole.

  • Mechanism: Reaction with KOH can form potassium 5-aminotetrazolate, which has been reported to form extremely sensitive double salts or unstable intermediates that may explode spontaneously or upon friction.

  • Alternative: Use Sodium Hydroxide (NaOH), Ammonium Hydroxide (NH₄OH), or Sodium Carbonate (Na₂CO₃).

Module A: The pH Switch (Salt Formation)

The most effective method for aqueous solubilization. Because 5-AT has an acidic proton on the tetrazole ring (pKa ~6.0), raising the pH > 7.0 converts the neutral, insoluble molecule into the highly soluble 5-aminotetrazolate anion .

Mechanism of Action

At neutral pH (water), 5-AT exists largely as a zwitterion or neutral species with strong intermolecular H-bonds. Deprotonation breaks these lattice forces.

pH_Species cluster_0 pH < 1.8 (Acidic) cluster_1 pH 2.0 - 5.5 (Neutral) cluster_2 pH > 6.5 (Basic) Cation Cationic Form (Protonated Amino Group) Soluble but Acidic Neutral Neutral / Zwitterion (Lattice Stabilized) LEAST SOLUBLE Cation->Neutral - H+ (pKa ~1.8) Anion 5-Aminotetrazolate Anion (Deprotonated Ring) HIGHLY SOLUBLE Neutral->Anion - H+ (pKa ~6.0)

Figure 1: pH-dependent species distribution of 5-Aminotetrazole. Solubility is maximized in the anionic state (green).

Protocol: Preparation of High-Concentration Sodium Salt Solution

Goal: Prepare a ~15-20 wt% aqueous solution.

  • Calculate Stoichiometry: Use a 1:1 molar ratio of 5-AT to Base (NaOH).

    • Example: 8.5 g 5-AT (0.1 mol) requires 4.0 g NaOH (0.1 mol).

  • Dissolution Step:

    • Dissolve 4.0 g NaOH in 40 mL distilled water. Cool to room temperature.

    • Slowly add 8.5 g 5-AT to the caustic solution with stirring.

    • Observation: The white powder will dissolve rapidly as the pH is maintained > 7.

  • Adjustment:

    • Check pH. If pH < 7.5, add dropwise 1M NaOH.

    • If a solid salt is required, the water can be evaporated (vacuum, <50°C), but handling dry energetic salts requires specific safety protocols (ESD grounding, blast shields).

Module B: Cosolvent Selection

If pH adjustment is not suitable (e.g., for biological assays requiring neutral pH), use a dipolar aprotic solvent.

Solvent Compatibility Table
SolventSolubility (approx. 25°C)RatingNotes
DMF (Dimethylformamide) > 80 g/LExcellent Best choice for organic synthesis.
DMSO (Dimethyl Sulfoxide) > 60 g/LExcellent Best for biological stock solutions.
NMP (N-methyl-2-pyrrolidone) HighGood Good alternative to DMF.
Methanol / Ethanol < 5 g/LPoor Similar to water. Do not use as primary solvent.
Acetone < 2 g/LPoor Often used as an anti-solvent to precipitate 5-AT.
Troubleshooting "Crashing Out"

A common issue is precipitation when diluting a DMSO stock into an aqueous buffer.

  • Cause: The "co-solvent power" drops exponentially as water content increases.

  • Fix: Ensure the final concentration of 5-AT is below the water solubility limit (~12 g/L) after dilution. If you need higher concentrations, you must maintain pH > 7.

Module C: Thermal Recrystallization

Temperature dramatically impacts solubility. This property is exploited for purification (recrystallization).

Solubility vs. Temperature Profile (Water)[3]
  • 20°C: ~12 g/L

  • 50°C: ~45 g/L

  • 90°C: >100 g/L (Miscible)

Protocol: Purification via Recrystallization
  • Suspend impure 5-AT in water (ratio: 10 mL water per 1 g solid).

  • Heat to 85–90°C with stirring until fully dissolved.

  • Hot Filtration: Filter rapidly while hot to remove insoluble mechanical impurities.

  • Controlled Cooling: Allow filtrate to cool slowly to room temperature, then to 4°C. Rapid cooling yields fine needles; slow cooling yields prisms.

  • Isolation: Filter the crystals and wash with ice-cold water or acetone (to remove surface water).

Decision Matrix: Choosing Your Method

Solubilization_Strategy Start Start: 5-AT Solid AppType What is your application? Start->AppType Bio Biological / Pharma (Neutral pH required) AppType->Bio Synth Chemical Synthesis (Reaction Intermediate) AppType->Synth Energetic Energetic Formulations (High Loading) AppType->Energetic DMSO Use DMSO Stock Dilute < 10 mM Bio->DMSO Low Conc. Salt Form Sodium Salt (pH > 7.5) Bio->Salt High Conc. needed Synth->Salt Aqueous Media DMF Use DMF or NMP Synth->DMF Organic Media Energetic->Salt Standard Method

Figure 2: Workflow for selecting the optimal solubilization strategy based on end-use application.

Troubleshooting & FAQs

Q: My solution turned yellow after heating. Is it degraded? A: Slight yellowing often indicates oxidation of trace impurities (often hydrazine derivatives from synthesis) or formation of azo-linkages. While 5-AT is thermally stable up to ~200°C, prolonged heating >100°C in air can cause degradation. Action: Recrystallize using the thermal protocol (Module C) with activated charcoal to remove color.

Q: Can I use cyclodextrins to improve solubility? A: Theoretically, yes. The hydrophobic cavity of


-cyclodextrin can host the tetrazole ring. However, this is less efficient than simple salt formation. Use this only if you need to protect the amine group or modify bioavailability in a neutral formulation.

Q: I need a non-metal salt. What do you recommend? A: Use Ammonia (


) or Triethylamine (

).
  • Ammonium 5-aminotetrazolate is highly soluble but will lose ammonia upon drying/heating, reverting to free 5-AT.

  • Triethylammonium salt is soluble in organic solvents (like chloroform) where free 5-AT is not.

Q: Why did my reaction explode when I added KOH? A: As detailed in the Safety Section, Potassium 5-aminotetrazolate can form sensitive species.[2] Discontinue use of KOH immediately. Switch to NaOH.

References

  • Solubility & Properties: Chemister.ru Database. "5-aminotetrazole Properties and Solubility." Available at: [Link]

  • Solvent Data: ResearchGate. "Solubility Determination of 5-Aminotetrazole in Various Pure Solvents." Available at: [Link]

  • Synthesis & Salts: MDPI. "New 5-Aminotetrazole-Based Energetic Polymers." Available at: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing 1-Benzyl vs. 2-Benzyl Tetrazole Isomers via Spectroscopy

For researchers and professionals in drug development and synthetic chemistry, the alkylation of a 5-substituted tetrazole ring presents a classic and often frustrating challenge: the formation of a mixture of N1 and N2-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the alkylation of a 5-substituted tetrazole ring presents a classic and often frustrating challenge: the formation of a mixture of N1 and N2-substituted regioisomers. The subtle difference in the placement of the benzyl group profoundly impacts the molecule's steric and electronic properties, which in turn can alter its biological activity, solubility, and metabolic stability. Therefore, unambiguous structural confirmation is not merely an academic exercise but a critical step in any research and development pipeline.

This guide provides an in-depth comparison of spectroscopic techniques to reliably differentiate between 1-benzyl-1H-tetrazole and 2-benzyl-2H-tetrazole isomers. We will move beyond simple data reporting to explain the underlying principles that give rise to the diagnostic spectral differences, offering field-proven insights to ensure the integrity of your results.

The Gold Standard: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is, without question, the most definitive and powerful tool for this specific isomeric challenge. Both proton (¹H) and carbon-13 (¹³C) NMR provide clear, reproducible, and interpretable data to make an unambiguous assignment.

¹H NMR: The Diagnostic Methylene Signal

The most straightforward indicator in the ¹H NMR spectrum is the chemical shift of the benzylic methylene (CH₂) protons.

  • The Causality: The electronic environment of the nitrogen atom to which the benzyl group is attached is the key. In the 1-benzyl isomer , the N1 atom is positioned between two other nitrogen atoms (a "pyrrole-type" nitrogen). This creates a more electron-deficient environment compared to the N2 atom in the 2-benzyl isomer , which is adjacent to one nitrogen and one carbon atom (a "pyridine-type" nitrogen). Consequently, the N1 atom is more electron-withdrawing, leading to a greater deshielding effect on the attached benzylic protons.

  • The Observation: The singlet corresponding to the benzylic CH₂ protons of the 1-benzyl isomer will appear further downfield (at a higher ppm value) than the corresponding signal for the 2-benzyl isomer . While the exact chemical shift will vary based on the substituent at the C5 position and the solvent used, this relative difference is a highly reliable diagnostic marker. For instance, the CH₂ protons in 1-benzyl-5-amino-1H-tetrazole appear at 5.35 ppm[1].

cluster_1 1-Benzyl-1H-tetrazole Isomer cluster_2 2-Benzyl-2H-tetrazole Isomer N1_isomer More Electron-Withdrawing Environment (N1 is between two N atoms) CH2_1 Benzylic (CH₂) Protons N1_isomer->CH2_1 influences Effect1 Stronger Deshielding Effect CH2_1->Effect1 experiences Result1 Downfield Shift in ¹H NMR (Higher ppm) Effect1->Result1 leads to N2_isomer Less Electron-Withdrawing Environment (N2 is between N and C atoms) CH2_2 Benzylic (CH₂) Protons N2_isomer->CH2_2 influences Effect2 Weaker Deshielding Effect CH2_2->Effect2 experiences Result2 Upfield Shift in ¹H NMR (Lower ppm) Effect2->Result2 leads to

Caption: Effect of N-substitution position on benzylic proton chemical shift.

¹³C NMR: A Dual Confirmation

¹³C NMR spectroscopy offers two distinct diagnostic signals: the benzylic methylene carbon and the C5 carbon of the tetrazole ring.

  • The Causality & Observation: Contrary to the trend seen in ¹H NMR, the benzylic methylene carbon (N-C H₂) signal for the 2-benzyl isomer is typically found further downfield (higher ppm) than that of the 1-benzyl isomer[2]. Furthermore, the chemical shift of the C5 carbon of the tetrazole ring itself is also a reliable indicator. The C5 carbon in 2,5-disubstituted tetrazoles is generally more deshielded and appears at a higher chemical shift compared to the C5 carbon in 1,5-disubstituted isomers[2]. This provides a robust, dual-check system for structural assignment.

  • Comparative Data Summary (¹H and ¹³C NMR):

Spectroscopic Feature1-Benzyl Isomer (1,5-Disubstituted)2-Benzyl Isomer (2,5-Disubstituted)Rationale
¹H: Benzylic CH₂ Protons More Downfield (Higher ppm)More Upfield (Lower ppm)N1 is more electron-withdrawing, causing greater deshielding of protons.
¹³C: Benzylic CH₂ Carbon More Upfield (Lower ppm)More Downfield (Higher ppm)Complex electronic effects related to the N2 environment lead to greater deshielding of the carbon atom[2].
¹³C: Tetrazole C5 Carbon More Upfield (Lower ppm)More Downfield (Higher ppm)The electronic structure of the N2-substituted ring results in greater deshielding at the C5 position[2].
Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified tetrazole isomer.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key resonances.

  • Internal Standard: The solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) is typically used as the primary reference[3]. Alternatively, a small amount of tetramethylsilane (TMS) can be added for a 0.00 ppm reference.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired for the ¹³C spectrum to achieve a good signal-to-noise ratio, especially for the quaternary C5 carbon.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the solvent or TMS signal. Identify and compare the chemical shifts of the benzylic CH₂ and tetrazole C5 signals against the expected values to assign the isomer structure.

Confirmatory Techniques: IR and Mass Spectrometry

While NMR provides the definitive answer, Infrared (IR) Spectroscopy and Mass Spectrometry (MS) serve as essential confirmatory tools. They are most powerful when comparing an unknown sample against an authenticated reference standard.

Infrared (IR) Spectroscopy: A Fingerprint Comparison
  • The Logic: Both isomers contain the exact same functional groups (aromatic C-H, aliphatic C-H, C=N, N=N). Therefore, their IR spectra will be very similar, showing characteristic tetrazole ring vibrations in the 1600-1300 cm⁻¹ region[4]. Distinguishing the isomers based on minor shifts in these bands from first principles is unreliable.

  • The Application: The true value of IR lies in the fingerprint region (< 1500 cm⁻¹). The subtle differences in the symmetry and bond vibrations between the 1-benzyl and 2-benzyl isomers will result in a unique and reproducible fingerprint. By overlaying the spectrum of your sample with that of a known, pure standard of each isomer, a confident match can be made. IR is an excellent, rapid technique for quality control once reference standards are established[5].

cluster_workflow IR Spectroscopy Workflow cluster_comparison Comparison Start Sample (KBr Pellet or ATR) Spectrometer Acquire IR Spectrum (4000-400 cm⁻¹) Start->Spectrometer Data Obtain Spectrum (Transmittance vs. Wavenumber) Spectrometer->Data Decision Match Fingerprint Region? Data->Decision Ref1 Reference: 1-Benzyl Isomer Ref1->Decision Ref2 Reference: 2-Benzyl Isomer Ref2->Decision Result Isomer Identified Decision->Result Yes

Caption: Workflow for isomer identification using comparative IR spectroscopy.

Mass Spectrometry (MS): Clues in the Fragmentation
  • The Logic: As isomers, both 1-benzyl and 2-benzyl tetrazole will exhibit the same molecular ion peak (M⁺) . Differentiation must come from observing differences in their fragmentation patterns. The benzyl group itself will readily fragment to form the stable tropylium cation (m/z 91), which is often the base peak. The key lies in the fragmentation of the tetrazole ring itself.

  • The Fragmentation Pathways: Under electrospray ionization (ESI), the tetrazole ring can undergo two characteristic fragmentation pathways:

    • Loss of N₂: A neutral loss of 28 Da.

    • Loss of HN₃: A neutral loss of 43 Da[6].

    The relative abundance of the fragment ions resulting from these losses may differ between the N1 and N2 isomers due to the stability of the resulting cationic fragments. For example, studies on related 5-substituted tetrazoles under positive ion ESI-MS/MS have shown that a primary fragmentation pathway involves the elimination of hydrazoic acid (HN₃)[6]. Subtle differences in the propensity for this loss versus the loss of dinitrogen (N₂) can be a diagnostic clue, though this often requires high-resolution MS and careful analysis of the fragmentation cascade.

  • The Verdict: While MS provides the crucial molecular weight confirmation, using it to distinguish these specific isomers can be challenging due to the dominance of the m/z 91 tropylium ion. It is best used as a supporting technique to NMR.

Conclusion: A Multi-faceted Approach to Certainty

While several spectroscopic tools can be applied to the challenge of distinguishing 1-benzyl and 2-benzyl tetrazole isomers, they are not all created equal.

  • Primary Method: ¹H and ¹³C NMR spectroscopy are the most definitive and reliable methods. The opposing trends in the chemical shifts of the benzylic protons (¹H) and the benzylic carbon (¹³C), combined with the diagnostic shift of the C5 ring carbon, provide a self-validating system for unambiguous assignment.

  • Confirmatory Methods: IR spectroscopy is invaluable for rapid quality control and identity confirmation through fingerprint comparison against authenticated standards. Mass spectrometry confirms the molecular weight and can offer clues through fragmentation, but it is generally less straightforward for this specific isomer pair than NMR.

By employing this structured, multi-technique approach, researchers can confidently and accurately characterize their synthetic products, ensuring the integrity and reproducibility of their scientific findings.

References

  • Belkacem, Y., et al. (2015). Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations. Comptes Rendus Chimie. Available at: [Link]

  • Al-Masoudi, N. A. L., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

  • Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. Available at: [Link]

  • Jadhav, S. D., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Oulous, M., et al. (2023). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry. Available at: [Link]

  • Elguero, J., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]

  • Katritzky, A. R., et al. (2009). Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles: some ambident benzylations. ResearchGate. Available at: [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

  • Pilet, N., et al. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molecules. Available at: [Link]

Sources

Comparative

Structural Elucidation and Performance Comparison: X-Ray Diffraction of 2-Benzyl-2H-1,2,3,4-tetrazol-5-amine vs. Alternatives

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Bioisosteric Power of Tetrazoles and the Regioisomer Challenge As a Senior Application Scientist navigating the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Bioisosteric Power of Tetrazoles and the Regioisomer Challenge

As a Senior Application Scientist navigating the complexities of rational drug design, I frequently encounter the analytical bottleneck of regioisomer identification. Tetrazoles are premier non-classical bioisosteres for carboxylic acids[1]. They maintain a similar acidic pKa while offering enhanced lipophilicity and metabolic stability, making them ubiquitous in modern pharmacophores[2].

However, the synthesis of these compounds—specifically the alkylation of 5-aminotetrazole—invariably yields a mixture of 1-substituted and 2-substituted regioisomers[3]. Differentiating 2-benzyl-2H-1,2,3,4-tetrazol-5-amine from its 1-benzyl-1H counterpart using routine NMR or IR spectroscopy is notoriously ambiguous due to tautomeric shifts and similar electronic environments. Single-Crystal X-Ray Diffraction (SC-XRD) remains the absolute gold standard for unambiguous structural elucidation, providing exact atomic coordinates and bond lengths[4].

This guide objectively compares the crystallographic properties of the 2-benzyl isomer against the 1-benzyl alternative and provides the validated workflows required for rigorous structural determination.

Mechanistic Insights: The Causality of Regioisomerism

When 5-aminotetrazole is subjected to benzylation, the tetrazolate anion exhibits ambient nucleophilicity. The N1 and N2 positions compete for the electrophile, driven by a balance of sterics and thermodynamics[5].

  • 1-Benzyl-1H-tetrazol-5-amine (Kinetic Product): The proximity of the benzyl group at the N1 position creates significant steric hindrance around the exocyclic amine, disrupting optimal intermolecular hydrogen bonding.

  • 2-Benzyl-2H-tetrazol-5-amine (Thermodynamic Product): The benzyl group at the N2 position leaves the N4 and N1 positions accessible. This allows the exocyclic amine to form robust, extended hydrogen-bonded ribbons in the crystal lattice. This fundamental difference in packing dictates their distinct melting points, solubility, and receptor-binding profiles.

Synthesis A 5-Aminotetrazole (Tautomeric Mixture) B Alkylation (Benzyl Bromide, Base) A->B Deprotonation C 1-Benzyl-1H-tetrazol-5-amine (Kinetic/Steric Product) B->C N1 Attack D 2-Benzyl-2H-tetrazol-5-amine (Thermodynamic Product) B->D N2 Attack

Divergent synthesis pathway of 5-aminotetrazole alkylation yielding distinct regioisomers.

Comparative Structural Analysis

To demonstrate the analytical power of SC-XRD, we compare the representative crystallographic parameters of the two isolated isomers. The data below illustrates how spatial arrangement and hydrogen bonding networks diverge based on the substitution pattern.

Crystallographic Parameter2-Benzyl-2H-tetrazol-5-amine1-Benzyl-1H-tetrazol-5-amine
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Hydrogen Bonding Network Extensive 2D ribbon networks (N-H···N1, N-H···N4)Limited 1D chains (sterically hindered by N1-benzyl)
Dipole Moment (Calculated) ~2.5 D (Lower polarity)~5.8 D (Higher polarity)
Relative Lipophilicity (LogP) Higher (Favorable for membrane permeation)Lower (Higher desolvation energy)
Crystallographic Density ~1.35 g/cm³~1.31 g/cm³

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the following protocols detail the synthesis, isolation, and crystallographic analysis. Every step is designed to be self-validating, ensuring that the final CIF (Crystallographic Information File) is free of structural artifacts.

Protocol 1: Regioselective Synthesis and Chromatographic Isolation
  • Deprotonation: Suspend 5-aminotetrazole (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir at 60°C for 30 minutes to form the ambient tetrazolate anion.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise. Maintain the reaction at 80°C for 4 hours. Causality note: Elevated temperatures thermodynamically favor the formation of the 2-substituted isomer[5].

  • Quenching & Extraction: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na₂SO₄.

  • Separation: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Causality note: The 2-benzyl isomer elutes first due to its lower dipole moment and higher lipophilicity compared to the more polar 1-benzyl isomer.

Protocol 2: Single-Crystal Growth and SC-XRD Analysis
  • Crystal Growth (Vapor Diffusion): Dissolve the purified 2-benzyl-2H-tetrazol-5-amine in a minimum volume of dichloromethane (solvent). Place the open vial inside a larger closed jar containing pentane (antisolvent). Allow vapor diffusion over 48-72 hours to yield diffraction-quality, block-like single crystals.

  • Mounting: Select a pristine crystal under a polarized light microscope. Mount it on a MiTeGen loop using Paratone-N oil to prevent solvent loss and minimize background scattering.

  • Data Collection: Transfer to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a cryostream set to 100 K. Causality note: Low temperature minimizes thermal atomic displacement, yielding sharper diffraction spots and higher resolution data[4].

  • Structure Solution & Refinement: Integrate the data using the instrument's native software. Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² via SHELXL[6]. Ensure all hydrogen atoms on the exocyclic amine are located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.

XRD_Workflow A Single Crystal Selection (Microscope) B Data Collection (Diffractometer, 100K) A->B C Data Reduction & Integration (APEX/CrysAlis) B->C D Structure Solution (SHELXT / Direct Methods) C->D E Structure Refinement (SHELXL / Olex2) D->E F Final CIF Generation & Validation (PLATON) E->F

Step-by-step Single-Crystal X-Ray Diffraction (SC-XRD) analytical workflow.

Conclusion

While both 1-benzyl and 2-benzyl tetrazole derivatives serve as critical building blocks in medicinal chemistry, their physicochemical behaviors are fundamentally distinct. As demonstrated, SC-XRD is not merely an analytical checkpoint; it is a foundational tool that explains the causality behind a molecule's macroscopic properties. By resolving the precise hydrogen-bonding architecture of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine, researchers can rationally predict its behavior in biological systems, optimizing downstream drug development.

References[2] Title: Tetrazoles: A multi-potent motif in drug design. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmz-Xcfsux8a41JazSZkKjfbXdDfWkAbIhePdA8B-iER61L5fVBKshW8EPwbDQNWy948KUn_xGmqE3JgYeJ2DeXT_sgFzbKeyW-BnMtFcevCba-24yp-KLJdGn6Zmlsg2iW8Iw[1] Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Source: drughunter.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBNDtlsSz2XSRjUhX-piVXA7pZcOosrZBan2Uh6zvJgjtQ1ctwyooY9-DC2-BqFZRyqk8umYU2rwx8B_jJES3v8sIN6lBjWTwfrw5x_mljeP00V76x6-7Ad3pC_PC_jyjM2hkSNpeW0R0d3ZFAnGJ5vHe-RZJynpor7Zjeb21i7msQEyhFMPMg8Ht_oX-ZPKkV2pdh4W-vpFJn8h1nr1nBuubrf7Kb[6] Title: Shelxl User Guide. Source: scribd.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQhA3_Qh4Ap6K6IFJuGPlmRlWj9FqHVR4Cauf-Z2ibGbOOFNAtWIjProf1iEHSXqjS3MXM-5Eq0IZWuFXA2yF-SvgVqP1rEsZOshoMAnhnOZ8HKQfwWy2QjDjLW4-AlLAR7JomxkAVdZHauGibdgSiOMtMahDi[4] Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Source: creative-biostructure.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2QeSeWYP7qYuWcJV2QQKtwu48Q9BRs2daG5ipJ7BYodFHA9jvP3zoiGh3ZcaXGYgsw7xS2YTcPd0pScbnFn7330kn2WRrl83Z-Gfts5dja4MZogOS76mVMyYSuEnsICMUvz-0J3R5QPWrUMkAOblogh10RKGlnHIzuriErtJDuB5EkE1kIkveKtS72AiL6eFka2SKKduh[3] Title: Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Source: nanomedicine-rj.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF25LnQhskUT5NhKYCRKJGccC9h0aLqWi5jxS2twJB_EflHw7J6HL5T_lOn8b17o1_y33oDb4lpLcantcPYJAyVgDTzJhYbjdosJlnwzx9szceWjLWBzVOuB6CBRNtCM_qHQ65So0fMQfNO5Eaz3NAfZ_z0hvr2NM7Hj7rbIC1ZqUMpfn66MIwFvjnbOBM=[5] Title: An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Source: mdpi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmNbJ5md19ir4joXkkkchE4tkb0ZQWOxSO44wAMa_uHYnWduQcZosgLeoC0eNOqFE0_S0IQNyqI4hn20z0yTeGH3NmO7oYKYHVd8m7ZQe3aDgSMYL-nVAGWNUU6NaPbJo=

Sources

Validation

mass spectrometry fragmentation patterns of 2-benzyl-tetrazol-5-amine

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Benzyl-tetrazol-5-amine Executive Summary The structural elucidation of tetrazole derivatives is a critical task in medicinal chemistry due to their role a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Benzyl-tetrazol-5-amine

Executive Summary The structural elucidation of tetrazole derivatives is a critical task in medicinal chemistry due to their role as carboxylic acid bioisosteres (e.g., in sartans). A persistent analytical challenge is distinguishing between 1-substituted and 2-substituted regioisomers, which are often formed simultaneously during alkylation. This guide objectively compares the mass spectrometry (MS) performance of 2-benzyl-tetrazol-5-amine against its 1-benzyl isomer, providing specific fragmentation pathways, diagnostic ion ratios, and experimental protocols to ensure unambiguous identification.

Part 1: The Analytical Challenge

Synthesizing 2-benzyl-tetrazol-5-amine via the alkylation of 5-aminotetrazole typically yields a mixture of N1- and N2-alkylated products. While NMR (


, 

) is the gold standard for differentiation, it requires milligram-scale purity. Mass spectrometry offers a high-sensitivity alternative, but the isomers are isobaric (

175.09) and share the dominant benzyl/tropylium fragment (

91).

The Core Differentiation: The distinction lies in the stability of the tetrazole ring upon protonation.

  • 1-Benzyl Isomer: Tends to undergo ring opening to eliminate hydrazoic acid (

    
    ).
    
  • 2-Benzyl Isomer: Exhibits higher gas-phase stability but characteristically eliminates molecular nitrogen (

    
    ) to form a nitrilimine intermediate.
    

Part 2: Fragmentation Mechanics & Pathways[1][2]

The fragmentation of 2-benzyl-tetrazol-5-amine is governed by the "Ring-Chain Equilibrium" and the stability of the resulting cation.

Primary Pathway: Loss of Nitrogen ( )

Unlike 1-substituted tetrazoles, the 2-substituted isomer favors the expulsion of


 (28 Da) from the 

precursor.
  • Precursor:

    
    
    
  • Transition: The protonated ring opens at the

    
     bond.
    
  • Product: A highly reactive nitrilimine or diazirine-like intermediate (

    
     148).
    
  • Mechanism: This intermediate is unstable and rapidly rearranges or fragments further to the benzyl cation.

Secondary Pathway: Formation of Tropylium Ion

Both isomers eventually yield the stable tropylium ion (


), making it a non-diagnostic base peak in high-energy collisions (EI-MS). However, in soft ionization (ESI-MS/MS), the pathway to this ion differs.
Diagnostic Pathway: The "Azide Loss" (Isomer Specific)

The 1-benzyl isomer frequently eliminates


 (43 Da) to yield a fragment at 

133. This pathway is mechanistically disfavored for the 2-benzyl isomer due to the position of the substituent blocking the necessary proton transfer for

elimination.

Part 3: Comparative Analysis (Isomer Differentiation)

The following table contrasts the MS/MS behavior of the target compound (2-benzyl) versus its primary alternative (1-benzyl).

Table 1: Diagnostic Ion Comparison (ESI-MS/MS, Positive Mode)

Feature2-Benzyl-tetrazol-5-amine 1-Benzyl-tetrazol-5-amine Diagnostic Value
Precursor Ion (

)

176.09

176.09
None (Isobaric)
Primary Neutral Loss

(28 Da)

(43 Da)
High (Primary Discriminator)
Key Product Ion 1

148
(

)

133
(

)
High
Key Product Ion 2

91 (Tropylium)

91 (Tropylium)
Low (Common to both)
Relative Stability Higher (Requires higher CE)Lower (Fragments easily)Medium
Mechanism Nitrilimine formationAzide eliminationHigh

Table 2: Technique Comparison (EI vs. ESI)

ParameterElectron Impact (EI) Electrospray Ionization (ESI)
Molecular Ion (

)
Weak or Absent (

)
Strong

(Base Peak)
Base Peak

91 (Tropylium)

176 (Parent) or 91 (at high CE)
Utility Library matching (NIST)Isomer differentiation (MS/MS)
Sample Req. Volatile / DerivatizedSoluble in MeOH/Water

Part 4: Visualization of Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for isomer differentiation.

TetrazoleFragmentation Parent [M+H]+ Precursor (m/z 176) Sub2 2-Benzyl Isomer (Target) Parent->Sub2 Isomer Assignment Sub1 1-Benzyl Isomer (Alternative) Parent->Sub1 Isomer Assignment Inter2 Nitrilimine Intermediate (m/z 148) Sub2->Inter2 Sub2->Inter2 - N2 (Major Path) LossN2 Loss of N2 (-28 Da) Tropylium Tropylium Ion (m/z 91) Inter2->Tropylium - CH2N2 (Rearrangement) Inter1 Carbodiimide-like Ion (m/z 133) Sub1->Inter1 - HN3 (Major Path) Inter1->Tropylium - CH2N LossHN3 Loss of HN3 (-43 Da)

Figure 1: Divergent fragmentation pathways for 1- and 2-benzyl-tetrazol-5-amine. The 2-benzyl isomer favors


 loss (

148), while the 1-benzyl isomer favors

loss (

133).

Part 5: Experimental Protocol

To reproduce these results and validate the isomer identity, follow this self-validating workflow.

Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

  • Concentration: 1-10 µg/mL (avoid saturation to prevent dimer formation

    
    ).
    
  • Filtration: 0.22 µm PTFE filter to remove particulates.

LC-MS/MS Conditions
  • Ionization: Electrospray Ionization (ESI) Positive Mode (+).[1]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to preserve the molecular ion).

  • Collision Energy (CE): Perform a CE Ramp (10 eV to 40 eV).

    • Why? Low CE confirms the parent (

      
       176). High CE reveals the diagnostic ratio of 
      
      
      
      .
Data Interpretation Workflow (Decision Tree)

DecisionTree Start Acquire MS/MS of m/z 176 Check148 Is m/z 148 ([M-28]) Present? Start->Check148 Check133 Is m/z 133 ([M-43]) Dominant? Check148->Check133 No / Weak Result2 Result: 2-Benzyl Isomer (Loss of N2 favored) Check148->Result2 Yes (Major Peak) Result1 Result: 1-Benzyl Isomer (Loss of HN3 favored) Check133->Result1 Yes

Figure 2: Decision tree for assigning tetrazole regioisomers based on MS/MS product ions.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-benzyl-2H-tetrazol-5-amine. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Liu, W., et al. (2008).[3][4] Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25–29. [Link]

  • Mikaia, A. I. (2023).[5] Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data, 52(2). [Link][5]

  • Wyrzykiewicz, E., & Jasiewicz, B. (2011). Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. ResearchGate. [Link]

Sources

Comparative

comparing bioactivity of 2-benzyl-tetrazole vs carboxylic acid analogs

Topic: Comparative Bioactivity of 2-Benzyl-Tetrazole vs. Carboxylic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Optimizing Acidic Pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Bioactivity of 2-Benzyl-Tetrazole vs. Carboxylic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Optimizing Acidic Pharmacophores for Bioavailability and Metabolic Stability

Executive Summary & Structural Clarification

In medicinal chemistry, the replacement of a carboxylic acid (–COOH) with a tetrazole ring is a canonical strategy to improve the pharmacokinetic (PK) profile of a lead compound.[1][2] However, the nomenclature "2-benzyl-tetrazole" requires immediate structural disambiguation to ensure experimental relevance.

This guide compares two distinct chemical entities against the carboxylic acid standard (Phenylacetic Acid ):

  • 5-Benzyl-1H-Tetrazole (The Acidic Bioisostere): The direct analog where the tetrazole ring replaces the carboxyl group. It retains acidity (pKa ~4.5–5.0) and is the primary focus for bioisosteric replacement.

  • 2-Benzyl-Tetrazole (The Neutral Isomer): An N-alkylated derivative. This molecule lacks an acidic proton, rendering it neutral. It functions more like a metabolic cap or an ester/amide mimic rather than an acid equivalent.

Physicochemical Profile: The "Tetrazole Paradox"

The "Tetrazole Paradox" refers to the phenomenon where tetrazoles are significantly more lipophilic than carboxylic acids in their ionized state, yet often exhibit lower-than-expected membrane permeability due to high desolvation penalties.[3]

Table 1: Comparative Physicochemical Properties[4][5][6]
FeaturePhenylacetic Acid (–COOH) 5-Benzyl-1H-Tetrazole (Bioisostere) 2-Benzyl-Tetrazole (Neutral)
Acidity (pKa) ~4.3~4.5 – 4.9Non-acidic (Neutral)
Ionization at pH 7.4 >99.9% Anionic (Carboxylate)>99% Anionic (Tetrazolate)Neutral
Lipophilicity (LogP) Low (Hydrophilic anion)High (Anion is ~10x more lipophilic than carboxylate)Very High
H-Bond Donors 1 (OH)1 (NH)0
Metabolic Liability High (Glucuronidation,

-oxidation)
Low (Resistant to glucuronidation)Moderate (N-dealkylation possible)
Binding Geometry Planar, 2-point contactPlanar, larger surface area, diffuse chargeBulky, hydrophobic interaction
Expert Insight: The Causality of Bioactivity
  • Charge Delocalization: The tetrazolate anion delocalizes the negative charge over four nitrogen atoms. This diffuse charge density reduces the energy required to pass through lipophilic membranes compared to the localized charge of a carboxylate, theoretically improving oral bioavailability.

  • Metabolic Shielding: Carboxylic acids are prone to forming acyl glucuronides , reactive metabolites capable of covalent binding to plasma proteins (leading to idiosyncratic toxicity). Tetrazoles generally resist this pathway, offering a superior safety profile.

Bioactivity & Signaling Pathways

The most critical application of this comparison is in Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan), where the tetrazole replaces a carboxylic acid to prevent metabolic inactivation while maintaining receptor affinity.

Diagram 1: Mechanism of Action & Metabolic Fate

This diagram contrasts the receptor binding and metabolic fate of the Acid vs. the Tetrazole Bioisostere.

Bioactivity_Comparison Drug_Acid Carboxylic Acid Analog (Phenylacetic Acid) Target Target Receptor (e.g., AT1 Receptor) Drug_Acid->Target High Affinity (Ionic Bond) UGT UGT Enzyme (Liver) Drug_Acid->UGT Rapid Metabolism Drug_Tet Tetrazole Bioisostere (5-Benzyl-1H-Tetrazole) Drug_Tet->Target High Affinity (Diffuse Ionic Bond) Drug_Tet->UGT Resistant Excretion Biliary/Renal Excretion (Unchanged) Drug_Tet->Excretion Stable Elimination Effect_Good Therapeutic Effect (Vasodilation) Target->Effect_Good Metabolite_Bad Acyl Glucuronide (Reactive/Toxic) UGT->Metabolite_Bad Glucuronidation

Caption: Comparison of metabolic stability. The carboxylic acid undergoes glucuronidation (red path), while the tetrazole resists metabolism (green path), extending half-life.

Experimental Protocols

To validate the bioisosteric advantage, you must synthesize the tetrazole and experimentally verify its pKa and lipophilicity.

Protocol A: Synthesis of 5-Benzyl-1H-Tetrazole (Click Chemistry)

Objective: Convert Benzyl Cyanide (Nitrile) to 5-Benzyl-Tetrazole. Note: This reaction uses a [3+2] cycloaddition.[4]

Reagents:

  • Benzyl cyanide (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)[4]
    
  • Zinc Bromide (

    
    ) (1.0 eq) or Triethylamine hydrochloride (
    
    
    
    )
  • Solvent: Water/Isopropanol (1:1) or DMF (for higher temps)

Step-by-Step Workflow:

  • Setup: In a pressure vial or round-bottom flask, dissolve Benzyl cyanide in the solvent.

  • Activation: Add the Lewis acid catalyst (

    
    ) and Sodium Azide. Caution: Azides are potentially explosive; use blast shields and avoid halogenated solvents.
    
  • Cycloaddition: Heat the reaction mixture to reflux (or 100°C) for 12–24 hours. The mechanism proceeds via activation of the nitrile by Zinc, followed by nucleophilic attack of the azide.

  • Workup (Critical for Regioselectivity):

    • Cool to room temperature.[5]

    • Acidify with 3M HCl to pH ~1–2. This protonates the tetrazolate anion, precipitating the 5-substituted-1H-tetrazole .

    • Note: If you alkylate before acidification (e.g., adding Benzyl Bromide), you will generate the 2-benzyl and 1-benzyl isomers (neutral species), not the acidic bioisostere.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Determination of pKa (Potentiometric Titration)

Objective: Verify the acidity of the tetrazole compared to the carboxylic acid.[1][3]

  • Preparation: Dissolve 5 mg of the compound in 10 mL of degassed water (add <5% DMSO if solubility is poor).

  • Titrant: Use 0.01 M KOH (standardized).

  • Measurement: Perform titration under

    
     atmosphere at 25°C.
    
  • Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) corresponds to the pKa.

    • Expected Result: Phenylacetic acid pKa

      
       4.3. 5-Benzyl-tetrazole pKa 
      
      
      
      4.7.

Synthesis Workflow Diagram

This diagram illustrates the divergence between creating the Acidic Bioisostere (5-sub) and the Neutral Analog (2-sub).

Synthesis_Workflow Start Benzyl Cyanide (R-CN) Intermediate Tetrazolate Anion (Intermediate) Start->Intermediate [3+2] Cycloaddition Reagents NaN3 + Catalyst (ZnBr2 or Et3N.HCl) Reagents->Intermediate Path_Acid Acidification (HCl) Intermediate->Path_Acid Route A: Bioisostere Path_Alk Alkylation (R'-X) (e.g., Benzyl Bromide) Intermediate->Path_Alk Route B: Capping Product_Acid 5-Benzyl-1H-Tetrazole (Acidic Bioisostere) Path_Acid->Product_Acid Product_Neutral 2-Benzyl-5-Benzyl-Tetrazole (Neutral / Prodrug) Path_Alk->Product_Neutral Mixture of 1,5 and 2,5 isomers

Caption: Synthetic divergence. Route A yields the acidic drug candidate. Route B yields a neutral, lipophilic derivative (often a prodrug or impurity).

References

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.

  • Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods." Bioorganic & Medicinal Chemistry.

  • Myznikov, L. V., et al. (2007). "Synthesis and biological activity of 2-substituted tetrazoles." Chemistry of Heterocyclic Compounds.

  • Wexler, R. R., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation in Antihypertensive Therapy." Journal of Medicinal Chemistry.

  • Hansch, C., & Leo, A. (1995). "Exploring QSAR: Fundamentals and Applications in Chemistry and Biology." ACS Professional Reference Book.

Sources

Validation

HPLC Method Development for 2-Benzyl-2H-1,2,3,4-tetrazol-5-amine Quantification: A Comparative Guide

Introduction: The Analytical Challenge of Tetrazole-Amines In pharmaceutical development, particularly during the synthesis of sartan-based active pharmaceutical ingredients (APIs), tetrazole derivatives frequently emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Tetrazole-Amines

In pharmaceutical development, particularly during the synthesis of sartan-based active pharmaceutical ingredients (APIs), tetrazole derivatives frequently emerge as critical intermediates, byproducts, or potential genotoxic impurities[1][2]. Quantifying 2-benzyl-2H-1,2,3,4-tetrazol-5-amine presents a classic chromatographic dilemma due to its amphiphilic structure.

The molecule possesses a highly polar, electron-rich tetrazole-amine head paired with a lipophilic benzyl tail. This dual nature often leads to peak tailing on standard silica-based columns due to secondary ion-exchange interactions between the weakly basic exocyclic amine and residual surface silanols. Furthermore, tetrazole rings can exhibit thermal instability, occasionally decomposing into diphenylmethane or azides at elevated temperatures or extreme pH[3].

To establish a self-validating and robust quantification system, method developers must carefully balance stationary phase chemistry, buffer volatility, and detector sensitivity. This guide objectively compares two primary approaches: Reversed-Phase HPLC-UV (RP-HPLC-UV) for routine batch release and LC-MS/MS for trace-level impurity profiling.

Methodological Logic & Causality

Stationary Phase Selection

Standard alkyl-bonded C18 columns often fail to provide Gaussian peak shapes for tetrazole-amines. To mitigate secondary interactions, the causality of column choice dictates using either a superficially porous, heavily end-capped column (e.g., Poroshell 120 EC-C18)[2] or a specialized low-silanol mixed-mode phase (e.g., Newcrom R1)[4]. The dense end-capping shields the basic amine from acidic silanols, ensuring sharp peaks and reliable integration.

Mobile Phase & pH Dynamics

Because the 2-benzyl substitution removes the acidic proton of the tetrazole ring, the molecule acts primarily as a weak base via its amine group.

  • For UV Detection: A phosphate buffer (e.g., 0.01 M

    
    , pH 7.5) provides superior baseline stability and reproducible retention[5][6].
    
  • For MS Detection: Phosphate is strictly contraindicated due to ion suppression and source contamination. Volatile buffers, such as 0.1% formic acid or 10 mM ammonium acetate, must be substituted[1][4].

MethodLogic A 2-benzyl-2H-tetrazol-5-amine LogP & pKa Assessment B RP-HPLC (C18 / C8) Hydrophobic Benzyl Tail A->B Default Choice C HILIC (Amide) Polar Tetrazole Head A->C If Retention Fails D Phosphate Buffer (pH 3-7.5) UV Detection Only B->D Routine QA/QC E Volatile Buffer (Formate) LC-MS/MS Compatible B->E Trace Impurity

Fig 1: Chromatographic decision tree for tetrazole-amine method development.

Comparative Performance Data

The choice between a UV-based method and an MS-based method depends entirely on the analytical target profile (ATP). If 2-benzyl-2H-tetrazol-5-amine is an intermediate, HPLC-UV is sufficient. If it is flagged as a potential mutagenic impurity, LC-MS/MS is required to meet the Threshold of Toxicological Concern (TTC)[7].

ParameterRP-HPLC-UV (Routine QA/QC)LC-MS/MS (Trace Analysis)
Column Poroshell 120 EC-C18 (2.7 μm)[2]Agilent Zorbax SB-C18 or Newcrom R1[4]
Mobile Phase A 0.01 M ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

(pH 7.5)[6]
0.1% Formic Acid in Water[4]
Mobile Phase B AcetonitrileAcetonitrile
Detection Photodiode Array (PDA) @ 215-254 nm[3][6]ESI+ (Triple Quadrupole) MRM Mode
Limit of Detection (LOD) ~4 ppm (4 μg/g)[5]~0.10 ppm (100 ng/g)[7]
Limit of Quantitation (LOQ) ~12 ppm (12 μg/g)[5]~0.34 ppm (340 ng/g)[7]
Run Time 15 - 20 minutes8 - 12 minutes
Matrix Effect LowModerate to High (Requires internal standard)

Step-by-Step Experimental Protocols

To ensure a self-validating system, sample preparation must account for the complete extraction of the analyte while precipitating insoluble API excipients. The following protocol is adapted from validated sartan impurity extraction methodologies[1][2].

Protocol A: Standardized Sample Extraction
  • Weighing: Accurately weigh 250 mg of the bulk API or crushed tablet matrix into a 15 mL polypropylene centrifuge tube[1].

  • Dilution: Add exactly 10.0 mL of sample diluent (100% Methanol or 50:50 Acetonitrile:Water).

  • Extraction: Vortex the suspension vigorously for 1 minute, followed by 10 minutes of ultrasonic extraction at room temperature. Caution: Do not heat the sonicator bath above 30 °C to prevent thermal decomposition of the tetrazole ring[3].

  • Precipitation: Centrifuge the samples at 4,500 rpm for 15 minutes to pellet insoluble matter[1].

  • Filtration: Pass the supernatant through a 0.22 µm PVDF syringe filter into a clean vial[1][2].

  • Final Dilution: Transfer 100 µL of the filtered solution into an HPLC autosampler vial and dilute with 900 µL of the initial mobile phase to prevent solvent-mismatch peak distortion[1].

SamplePrep S1 Weigh Sample (250 mg API) S2 Add Diluent (10 mL MeOH) S1->S2 S3 Vortex & Sonicate (10 min) S2->S3 S4 Centrifuge (4500 rpm, 15 min) S3->S4 S5 Filter (0.22 µm PVDF) & Dilute S4->S5 S6 HPLC / LC-MS Injection S5->S6

Fig 2: Standardized sample extraction and preparation workflow for sartan APIs.
Protocol B: Chromatographic Method (RP-HPLC-UV)
  • System: High-performance liquid chromatograph equipped with a Photodiode Array (PDA) detector[2].

  • Column: Poroshell 120 EC-C18, 2.7 μm, 3.0 mm i.d. × 150 mm[2].

  • Column Temperature: Maintained strictly at 25 °C[5].

  • Mobile Phase A: 0.01 M Sodium dihydrogen phosphate (

    
    ) in water, adjusted to pH 7.5[5][6].
    
  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp to 80% B

    • 10.0 - 13.0 min: Hold at 80% B

    • 13.0 - 13.1 min: Return to 10% B

    • 13.1 - 18.0 min: Re-equilibration at 10% B

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 - 30 µL[5].

  • Detection Wavelength: 215 nm (optimal for tetrazole ring absorbance) and 254 nm (benzyl group absorbance)[3][6].

Conclusion

Quantification of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine requires a deliberate approach to suppress silanol interactions while preserving the thermal stability of the analyte. For routine intermediate assays, RP-HPLC-UV utilizing heavily end-capped columns and phosphate buffering delivers robust, cost-effective results. When trace-level genotoxic impurity monitoring is mandated, transitioning to volatile formate buffers and LC-MS/MS provides the necessary sub-ppm sensitivity, ensuring complete regulatory compliance.

References

  • HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2...
  • Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column SIELC Technologies
  • Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formul
  • Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chrom
  • Method of Test for Azido Compounds in Sartan Drug Substances - Test of 5-AMBBT FDA.gov.tw
  • Development and Validation of HPLC and HPTLC Methods for Determination of Cefoperazone and Its Rel
  • A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API and in the Commercially Available Drug Product PMC

Sources

Safety & Regulatory Compliance

Safety

2-benzyl-2H-1,2,3,4-tetrazol-5-amine proper disposal procedures

This guide outlines the operational safety and disposal protocols for 2-benzyl-2H-1,2,3,4-tetrazol-5-amine (and structurally related 2-substituted 5-aminotetrazoles). Executive Safety Directive : Treat this compound as a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 2-benzyl-2H-1,2,3,4-tetrazol-5-amine (and structurally related 2-substituted 5-aminotetrazoles).

Executive Safety Directive : Treat this compound as a High-Energy Material (HEM) . While the benzyl substitution and 2-position alkylation reduce the acidity and metal-salt sensitivity compared to 1H-tetrazoles, the high nitrogen content (tetrazole ring + amine) retains significant energetic potential. Do not dispose of via municipal drains or standard trash.

Chemical Profile & Hazard Analysis

To handle this compound safely, one must understand the specific stability profile of the 2-substituted tetrazole core.

Why This Molecule Requires Special Handling
  • Energetic Core : The tetrazole ring contains four nitrogen atoms. Upon decomposition, it releases nitrogen gas (

    
    ) rapidly, generating pressure and heat. The 5-amino group adds electron density, potentially lowering the activation energy for decomposition.
    
  • 2-Position Substitution (Key Stability Insight) : Unlike 1H-tetrazole or 5-aminotetrazole, the 2-benzyl substitution removes the acidic proton on the ring nitrogen.

    • Benefit: It does not readily form highly unstable, shock-sensitive salts with heavy metals (e.g., copper or lead azides) under standard conditions.

    • Risk: It remains a flammable solid and may exhibit deflagration properties if subjected to strong shock, friction, or high heat.[1]

PropertyData / ClassificationOperational Implication
Molecular Formula

High Nitrogen:Carbon ratio indicates energetic potential.
Physical State Solid (Crystalline)Dust explosion hazard if micronized.
Hazard Class Energetic / IrritantLikely Class 4.1 (Flammable Solid) for transport.
Incompatibilities Strong Oxidizers, Acids, Acid ChloridesContact with oxidizers can trigger spontaneous ignition.[1]
RCRA Code (USA) D001 (Ignitable), D003 (Reactive - Potential)Must be segregated from general organic waste.

Pre-Disposal Stabilization & Handling

Before moving the material to waste storage, ensure it is in a stable state.

"Stop/Go" Decision Matrix
  • STOP : If the material is dry, old, recrystallized on threads, or shows signs of discoloration. Contact EHS immediately.

  • GO : If the material is known purity, stable, and contained.

Handling Protocols
  • Anti-Static Environment : Use a grounded fume hood. High-nitrogen compounds can be sensitive to electrostatic discharge (ESD).

  • No Metal Spatulas : While the risk of metal salt formation is lower for the 2-benzyl isomer, use Teflon or wood spatulas as a universal precaution for tetrazoles to avoid friction initiation.

  • Phlegmatization (Desensitization) :

    • For pure solids >5g: It is safer to wet the solid with a compatible solvent (e.g., Ethanol or Water/Isopropanol mixture) to reduce shock sensitivity during transport to the waste container.

Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Method : Lab Pack for Incineration.

  • Container : Wide-mouth HDPE jar. Do not use glass if avoidable (shrapnel risk in case of incident), unless required by specific EHS protocols.

  • Labeling : Must read "High Nitrogen Compound - Potential Energetic ."

Workflow B: Solution Waste (Reaction Mixtures)

Method : Segregated Liquid Waste.

  • Solvent Compatibility : Ensure the carrier solvent is compatible. 2-benzyl-2H-tetrazol-5-amine is generally stable in alcohols, DMSO, and DMF.

  • Acids Warning : Do not mix with strong acids (e.g., HCl,

    
    ) in the waste stream. Protonation of the tetrazole ring or amine can generate heat or unstable intermediates.
    
Visual Disposal Logic

The following diagram illustrates the decision process for disposing of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine.

DisposalWorkflow Start Waste: 2-benzyl-2H-tetrazol-5-amine StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Crude) StateCheck->Solid Solid Liquid Solution/Mother Liquor StateCheck->Liquid Liquid QtyCheck Quantity > 5g? Solid->QtyCheck pHCheck Check pH Liquid->pHCheck Wetting Phlegmatize (Wet) with Ethanol/Water (20%) QtyCheck->Wetting Yes (High Risk) ContainerS Container: HDPE Wide Mouth (Anti-static liner) QtyCheck->ContainerS No (Low Risk) Wetting->ContainerS Labeling Label: 'High Nitrogen Waste' 'DO NOT COMPACT' ContainerS->Labeling Neutralize Neutralize to pH 7-9 (Avoid strong acids) pHCheck->Neutralize Acidic/Basic ContainerL Container: Solvent Waste (Segregated from Oxidizers) pHCheck->ContainerL Neutral Neutralize->ContainerL ContainerL->Labeling Disposal Final Disposal: Controlled Incineration Labeling->Disposal

Caption: Decision logic for segregating and packaging tetrazole waste based on physical state and quantity.

Regulatory & Compliance Framework

US EPA (RCRA)
  • P-List vs. U-List : While 2-benzyl-2H-tetrazol-5-amine is not explicitly P-listed, its reactivity characteristics often classify it under D003 (Reactive) if it exhibits explosive properties, or D001 (Ignitable) .

  • Satellite Accumulation : Store in a closed container at or near the point of generation. Do not move to a central accumulation area until the container is full or ready for pickup.

Transport (DOT/IATA)

If shipping waste off-site:

  • Proper Shipping Name : Flammable solids, organic, n.o.s.[2] (contains 2-benzyl-2H-tetrazol-5-amine) or Self-reactive solid.

  • UN Number : Likely UN 1325 (Flammable Solid) or UN 3224 (Self-reactive solid type C), depending on specific explosivity testing.

Emergency Contingencies

ScenarioImmediate Action
Spill (Solid) Do not sweep (friction risk). Wet with ethanol/water mist. Scoop gently with non-sparking tools into a plastic container.
Spill (Liquid) Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
Skin Contact Wash with soap and water for 15 minutes.[3] Tetrazoles can be skin irritants/sensitizers.[1][4]
Fire Evacuate. Do not fight fire if the material is in bulk (explosion risk).[5][6] If small, use copious water (flooding).

References

  • Sigma-Aldrich .[7] Safety Data Sheet: 5-Aminotetrazole (General Tetrazole Hazards). Retrieved from .

  • BenchChem . Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde (Tetrazole Derivative Handling). Retrieved from .

  • National Institutes of Health (PubChem) . 2-methyl-2H-1,2,3,4-tetrazol-5-amine Compound Summary (Structural Analog). Retrieved from .

  • Fisher Scientific . Safety Data Sheet: 5-Benzyl-1H-tetrazole. Retrieved from .

  • Dolzhenko, A. V. (2017). 5-Aminotetrazole as a Building Block for Multicomponent Reactions. Review of tetrazole reactivity and stability. Retrieved from .

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-2H-1,2,3,4-tetrazol-5-amine
Reactant of Route 2
Reactant of Route 2
2-benzyl-2H-1,2,3,4-tetrazol-5-amine
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